5-Bromo-2-methylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c1-3-6-2-4(5)7-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVGGGOWCWNMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530271 | |
| Record name | 5-Bromo-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57268-16-3 | |
| Record name | 5-Bromo-2-methylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57268-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-methyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2-methylthiazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Introduction
5-Bromo-2-methylthiazole is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. The presence of a bromine atom at the 5-position and a methyl group at the 2-position of the thiazole ring provides a unique combination of steric and electronic properties, making this compound a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a detailed overview of the chemical properties, synthesis, reactivity, and potential biological applications of this compound, with a focus on its role in the modulation of key signaling pathways.
Core Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 5-bromo-2-methyl-1,3-thiazole | [1] |
| CAS Number | 57268-16-3 | [1] |
| Molecular Formula | C₄H₄BrNS | [2] |
| Molecular Weight | 178.05 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | 98% | [1] |
| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [1] |
Synthesis and Reactivity
The synthesis of substituted thiazoles is a well-established area of organic chemistry. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented, its preparation can be inferred from general methods for thiazole synthesis and functionalization.
General Synthetic Approach: Hantzsch Thiazole Synthesis and Halogenation
A common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This typically involves the condensation of a α-haloketone with a thioamide. For the synthesis of a 2-methylthiazole derivative, thioacetamide would be the thioamide of choice. Subsequent bromination at the 5-position, a common reaction for electron-rich heterocycles, would yield the desired product.
A related experimental protocol for the synthesis of 2-Amino-5-bromo-4-t-butylthiazole illustrates this two-step approach:
Step 1: Synthesis of the Thiazole Ring (Hantzsch Synthesis)
-
Dissolve the α-haloketone (e.g., 1-bromo-3,3-dimethyl-2-butanone) and thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization.[3]
Step 2: Bromination of the Thiazole Ring
-
Dissolve the synthesized 2-aminothiazole intermediate in acetonitrile in a round-bottom flask.
-
Add a brominating agent, such as N-Bromosuccinimide (NBS) or copper(II) bromide (CuBr₂).[3][4]
-
Stir the reaction mixture at room temperature, protected from light, and monitor by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.[4]
Caption: General workflow for the synthesis of this compound.
Reactivity and Potential for Derivatization
The bromine atom at the 5-position of this compound is a key functional group that allows for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction enables the introduction of various aryl and heteroaryl substituents at the 5-position by coupling with boronic acids or their esters. This is a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[5][6]
Other Palladium-Catalyzed Reactions: The bromo-substituent can also participate in other cross-coupling reactions such as Stille, Heck, and Buchwald-Hartwig amination, further expanding the synthetic utility of this building block.[4][7][8][9][10]
Caption: Reactivity of this compound in cross-coupling reactions.
Biological Activity and Signaling Pathway Modulation
While direct experimental evidence for the biological activity of this compound is limited, the broader class of thiazole derivatives, particularly 2-aminothiazoles, has been extensively studied and shown to possess a wide range of pharmacological properties. These activities are often attributed to their ability to interact with and modulate key cellular signaling pathways.
Potential as Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 2-aminothiazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4][11]
-
Aurora Kinase Inhibition: Derivatives of 2-aminothiazole have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis. Overexpression of Aurora kinases is frequently observed in various cancers, making them attractive targets for anticancer drug development.[12]
-
p38 MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a central role in inflammatory responses. 2-Amino-5-bromothiazole derivatives are key intermediates in the synthesis of potent and selective p38 MAPK inhibitors, which have therapeutic potential for inflammatory diseases.[3][5][13][][15]
Caption: Potential kinase targets of this compound derivatives.
Antimicrobial and Anti-inflammatory Activity
Thiazole-containing compounds have also demonstrated significant potential as antimicrobial and anti-inflammatory agents.
-
Antibacterial Activity: Novel thiazolidinone derivatives based on a 5-methylthiazole scaffold have shown good efficacy against various bacterial strains, including resistant ones.[16] The mechanism of action may involve the inhibition of essential bacterial enzymes.
-
Anti-inflammatory Activity: The inhibition of the p38 MAPK pathway by thiazole derivatives directly links this scaffold to anti-inflammatory effects.[17] Additionally, some thiazole derivatives may modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.[17][18][19][][21]
Experimental Protocols for Biological Evaluation
To assess the potential of this compound and its derivatives as modulators of signaling pathways, a series of in vitro assays can be employed.
Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for screening compounds against a panel of protein kinases.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound derivative) in dimethyl sulfoxide (DMSO). Create a series of dilutions to determine the half-maximal inhibitory concentration (IC₅₀).
-
Kinase Reaction Setup: In a microplate, combine the kinase, a specific peptide substrate, and ATP in a suitable kinase assay buffer.
-
Incubation: Add the test compound or a known inhibitor (positive control) to the wells and incubate at the optimal temperature for the kinase.
-
Detection: Stop the reaction and quantify the kinase activity. This can be done by measuring the amount of phosphorylated substrate, often using methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.[4]
Antibacterial Susceptibility Testing (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.
-
Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well microplate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Incubate the microplate at the optimal growth temperature for the bacterium for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[4]
Caption: A workflow for the synthesis, screening, and lead identification of this compound derivatives.
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant potential in drug discovery and development. Its chemical properties, particularly the reactivity of the bromine atom, allow for extensive derivatization to explore a broad chemical space. While direct biological data on this compound is nascent, the well-documented activities of the broader thiazole class, especially as kinase inhibitors and antimicrobial agents, strongly suggest that this compound and its derivatives are promising candidates for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists to unlock the full therapeutic potential of this intriguing molecule. Future research should focus on elucidating the specific biological targets and signaling pathways modulated by this compound derivatives to advance their development as novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. globalsciencebooks.info [globalsciencebooks.info]
- 21. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 5-Bromo-2-methylthiazole (CAS: 57268-16-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-methylthiazole, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this document compiles existing information and provides expert-guided protocols and analyses based on analogous structures and well-established chemical principles.
Core Chemical and Physical Properties
This compound is a solid at room temperature, characterized by its thiazole core, a methyl group at the 2-position, and a bromine atom at the 5-position. The bromine atom serves as a versatile functional handle for a variety of cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound and Its Isomers
| Property | This compound (CAS: 57268-16-3) | 2-Bromo-5-methylthiazole (CAS: 41731-23-1) | 5-Bromo-4-methylthiazole (CAS: 111600-83-0) |
| Molecular Formula | C₄H₄BrNS | C₄H₄BrNS | C₄H₄BrNS |
| Molecular Weight | 178.05 g/mol [1] | 178.05 g/mol | 178.05 g/mol |
| Physical Form | Solid[1] | Liquid | Pale-yellow to Yellow-brown to Brown Liquid |
| Boiling Point | 199.2°C at 760 mmHg | 192-200°C | Not Available |
| Density | 1.702 g/cm³ | 1.68 g/mL at 25 °C | Not Available |
| Refractive Index | 1.588 | 1.58 | Not Available |
| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer, under -20°C[1] | Inert atmosphere, 2-8°C | Refrigerator |
Synthesis and Handling
Proposed Experimental Protocol: Synthesis of this compound
Reaction: Bromination of 2-methylthiazole.
Reagents and Materials:
-
2-Methylthiazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve 2-methylthiazole (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Diagram 1: Proposed Synthesis Workflow for this compound
Caption: Proposed workflow for the synthesis of this compound.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Applications in Research and Drug Development
The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] this compound serves as a key intermediate for the synthesis of a diverse range of biologically active molecules, leveraging the reactivity of the C-Br bond for diversification.
Cross-Coupling Reactions: A Gateway to Novel Derivatives
The bromine atom at the 5-position of the thiazole ring is well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille reactions. These reactions enable the formation of new carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, and alkyl groups.
Diagram 2: General Workflow for Suzuki Cross-Coupling
Caption: General workflow for Suzuki cross-coupling of this compound.
General Experimental Protocol: Suzuki Cross-Coupling
Reaction: Palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid.
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or microwave vial, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude product by column chromatography on silica gel.
Potential Biological Activities and Signaling Pathways
Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Many of these activities are attributed to the ability of the thiazole scaffold to interact with key biological targets, such as protein kinases. The 2-aminothiazole moiety, in particular, is a well-established "hinge-binding" motif in many kinase inhibitors.[4]
While there is no specific data on the biological targets of this compound itself, its derivatives, synthesized via the cross-coupling reactions described above, are promising candidates for screening as kinase inhibitors. For example, many kinase inhibitors target pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Diagram 3: Representative Kinase Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a thiazole-based inhibitor.
Spectroscopic Data (Predicted)
No experimentally obtained spectroscopic data for this compound is currently available in public databases. However, based on the analysis of its isomers and related thiazole derivatives, the following spectral characteristics can be predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Singlet for the C4-H proton (δ ~7.5-8.0 ppm), Singlet for the methyl protons (δ ~2.5-2.8 ppm). |
| ¹³C NMR | Signal for C2 (δ ~160-165 ppm), Signal for C4 (δ ~130-135 ppm), Signal for C5 (δ ~110-115 ppm), Signal for the methyl carbon (δ ~18-22 ppm). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 177/179 (characteristic isotopic pattern for bromine). |
| IR Spectroscopy | C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the thiazole ring, C-Br stretching. |
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility stems from the presence of a reactive bromine atom on the electron-rich thiazole core, which allows for facile diversification through modern cross-coupling methodologies. While a detailed experimental characterization of this specific compound is not yet widely published, this guide provides a robust framework of its properties, proposed synthesis, and potential applications based on established chemical principles and data from closely related analogs. Researchers and drug development professionals can use this information as a solid starting point for the exploration and utilization of this compound in their synthetic endeavors.
References
5-Bromo-2-methylthiazole molecular weight and formula
An In-depth Technical Guide to 5-Bromo-2-methylthiazole
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides a concise technical overview of this compound, focusing on its molecular formula and molecular weight.
Physicochemical Data Summary
The core identifying characteristics of this compound are presented below. This data is essential for stoichiometric calculations, analytical characterization, and integration into chemical databases.
| Property | Value |
| Chemical Formula | C4H4BrNS[1] |
| Molecular Weight | 178.05 g/mol [2] |
| CAS Number | 57268-16-3[2] |
Logical Relationship of Molecular Properties
The relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a fundamental concept in chemistry. The following diagram illustrates this logical connection for this compound.
Disclaimer: This document is intended for informational purposes for a technical audience. Experimental protocols should be developed and validated by qualified personnel in a laboratory setting.
References
Physical and chemical properties of 5-Bromo-2-methyl-1,3-thiazole.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 5-Bromo-2-methyl-1,3-thiazole. It includes detailed experimental protocols for its synthesis and purification, along with an exploration of its applications as a versatile building block in organic synthesis and medicinal chemistry.
Chemical Identity and Physical Properties
5-Bromo-2-methyl-1,3-thiazole is a halogenated heterocyclic compound with the molecular formula C₄H₄BrNS.[1] It is a key intermediate in the synthesis of more complex molecules due to the reactivity of the bromine atom on the thiazole ring.
Table 1: Physical and Chemical Properties of 5-Bromo-2-methyl-1,3-thiazole
| Property | Value | Reference(s) |
| CAS Number | 57268-16-3 | [2] |
| Molecular Formula | C₄H₄BrNS | [1] |
| Molecular Weight | 178.05 g/mol | [1] |
| Appearance | Colorless to pale-yellow liquid | [3] |
| Boiling Point | 199.2 ± 13.0 °C at 760 mmHg | [1] |
| Density | 1.7 ± 0.1 g/cm³ | [2] |
| Refractive Index | 1.589 | [2] |
| Flash Point | 74.3 ± 19.8 °C | [2] |
| LogP | 1.87 | [2] |
| Solubility | Soluble in organic solvents such as acetic acid and ether. | [4] |
Spectroscopic Data
While specific spectra for 5-Bromo-2-methyl-1,3-thiazole are not widely available in public databases, the following data are based on the analysis of similar thiazole derivatives and general spectroscopic principles.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons and a singlet for the proton on the thiazole ring. The methyl group protons would likely appear in the upfield region, while the aromatic proton would be further downfield.
-
¹³C NMR: The carbon NMR spectrum is expected to display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the methyl group will be in the upfield region. The three carbons of the thiazole ring will appear in the aromatic region, with their chemical shifts influenced by the bromine, nitrogen, and sulfur atoms.[5][6]
2.2. Infrared (IR) Spectroscopy
The IR spectrum of 5-Bromo-2-methyl-1,3-thiazole would likely exhibit characteristic absorption bands for the C-H stretching of the methyl group and the aromatic ring, as well as C=N and C-S stretching vibrations characteristic of the thiazole ring.[7][8]
Table 2: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch (methyl) |
| ~1600-1450 | C=C and C=N stretching (thiazole ring) |
| ~700-600 | C-Br stretch |
2.3. Mass Spectrometry (MS)
The mass spectrum of 5-Bromo-2-methyl-1,3-thiazole is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, an M+2 peak of nearly equal intensity to the molecular ion peak will be observed, which is characteristic of bromine's isotopic distribution (⁷⁹Br and ⁸¹Br).[9][10] Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the thiazole ring.[9][10]
Chemical Properties and Reactivity
The chemical reactivity of 5-Bromo-2-methyl-1,3-thiazole is primarily dictated by the thiazole ring and the bromo substituent. The thiazole ring is an aromatic system, and the bromine atom at the 5-position is susceptible to various substitution reactions.[4]
3.1. Reactivity of the Thiazole Ring The thiazole ring is generally stable but can undergo reactions typical of aromatic heterocycles. The nitrogen and sulfur heteroatoms influence the electron distribution within the ring, affecting its reactivity towards electrophiles and nucleophiles.
3.2. Reactivity of the Bromo Substituent The bromine atom at the 5-position is the most reactive site for many transformations. It can be readily displaced by nucleophiles or undergo metal-halogen exchange to form organometallic intermediates, which can then be used in a variety of coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Experimental Protocols
4.1. Synthesis of 5-Bromo-2-methyl-1,3-thiazole via Bromination of 2-Methylthiazole
This protocol is adapted from the bromination of 2-methylthiazole as described in the literature.[4]
Materials:
-
2-Methylthiazole
-
Acetic acid
-
Bromine
-
Ice water
-
Sodium bicarbonate
-
Ether
-
Sodium sulfate
Procedure:
-
Dissolve 2-methylthiazole (1 equivalent) in acetic acid in a suitable reaction vessel.
-
Slowly add bromine (1 equivalent) to the solution while stirring.
-
Allow the reaction mixture to stand overnight at room temperature.
-
Gently heat the mixture on a steam bath for approximately 10 minutes.
-
Pour the reaction mixture into ice water.
-
Neutralize the mixture by the careful addition of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation.
4.2. Purification
The primary method for purifying 5-Bromo-2-methyl-1,3-thiazole is distillation.[4] The purity of the final product can be assessed using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Applications in Synthesis
5-Bromo-2-methyl-1,3-thiazole is a valuable building block in organic synthesis, particularly in the construction of more complex heterocyclic systems with potential biological activity. Thiazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[11][12][13]
5.1. Role in Medicinal Chemistry and Drug Discovery
The thiazole moiety is a key structural component in numerous bioactive molecules. The ability to functionalize the 5-position of the 2-methylthiazole core via the bromo substituent makes this compound a versatile starting material for the synthesis of novel drug candidates. The introduction of various substituents at this position allows for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets.[12][13]
5.2. Use as a Synthetic Intermediate
As a synthetic intermediate, 5-Bromo-2-methyl-1,3-thiazole can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, after conversion to the corresponding organometallic reagent. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 5-position of the thiazole ring, providing access to a diverse library of substituted thiazole derivatives.
Safety and Handling
5-Bromo-2-methyl-1,3-thiazole should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and contact with skin and eyes. In case of exposure, seek immediate medical attention. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Logical Relationships
Caption: Key Aspects of 5-Bromo-2-methyl-1,3-thiazole
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5-Bromo-2-methyl-1,3-thiazole | CAS#:57268-16-3 | Chemsrc [chemsrc.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ias.ac.in [ias.ac.in]
- 5. asianpubs.org [asianpubs.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5-Bromo-2-methylthiazole for Researchers and Drug Development Professionals
Central, NJ – December 24, 2025 – 5-Bromo-2-methylthiazole is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features, particularly the presence of a reactive bromine atom, make it a versatile intermediate for the development of novel therapeutic molecules, most notably in the realm of kinase inhibitors for cancer therapy. This technical guide provides a comprehensive overview of the structural information, synthesis, and potential applications of this compound.
Core Structural and Physical Information
This compound, with the CAS number 57268-16-3, is a substituted thiazole ring. The thiazole scaffold is a common motif in medicinal chemistry, known for its ability to participate in hydrogen bonding and hydrophobic interactions, which are critical for drug-target binding. The introduction of a methyl group at the 2-position and a bromine atom at the 5-position provides specific properties for synthetic manipulation and biological activity.
| Property | Value |
| Chemical Formula | C₄H₄BrNS |
| Molecular Weight | 178.05 g/mol |
| CAS Number | 57268-16-3 |
| Appearance | Not specified in available data |
| Boiling Point | Not specified in available data |
| Melting Point | Not specified in available data |
| Solubility | Not specified in available data |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the thiazole ring is expected to appear as a singlet in the aromatic region. The methyl protons will also appear as a singlet, but at a much lower chemical shift (upfield).
-
¹³C NMR: The spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The carbon bearing the bromine atom will be significantly influenced by the halogen's electronegativity.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for C-H stretching of the methyl group and the aromatic ring, C=N and C=C stretching vibrations within the thiazole ring, and the C-Br stretching vibration.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible synthetic route can be adapted from the known synthesis of similar 5-bromothiazole derivatives. The following is a proposed experimental protocol based on the bromination of 2-methylthiazole.
Experimental Protocol: Bromination of 2-Methylthiazole
Materials:
-
2-Methylthiazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Thin-layer chromatography (TLC) supplies
-
Rotary evaporator
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-methylthiazole (1.0 equivalent) in acetonitrile.
-
Cool the solution to 0°C using an ice bath and begin stirring.
-
Slowly add N-Bromosuccinimide (1.0 equivalent) to the cooled solution in portions.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Applications in Drug Development: Kinase Inhibitors
The 2-aminothiazole moiety is a well-established pharmacophore in the design of kinase inhibitors. The bromine atom at the 5-position of this compound provides a convenient synthetic handle for introducing further molecular diversity through cross-coupling reactions, such as the Suzuki or Stille reactions. This allows for the attachment of various aryl or heteroaryl groups, which can be tailored to interact with specific residues in the kinase active site.
One notable application is in the development of Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play a critical role in cell cycle regulation, and their dysregulation is often implicated in cancer. For instance, derivatives of 5-bromothiazole have been investigated as potential Aurora kinase inhibitors.[1]
Signaling Pathway Context: Inhibition of Aurora Kinase Pathway
Caption: Role of a this compound derivative in inhibiting the Aurora kinase signaling pathway.
This technical guide highlights the fundamental importance of this compound as a versatile building block in medicinal chemistry. Its straightforward, albeit not explicitly detailed, synthesis and the reactivity of its bromine atom make it a valuable starting material for the creation of diverse chemical libraries aimed at discovering novel therapeutics, particularly in the competitive field of kinase inhibitor development. Further research into its detailed spectroscopic characterization and optimization of its synthesis will undoubtedly accelerate its application in drug discovery pipelines.
References
The Bromine Atom on the Thiazole Ring: A Gateway to Molecular Diversity for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a sulfur- and nitrogen-containing five-membered heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The introduction of a bromine atom onto this versatile ring system provides a highly valuable synthetic handle, enabling a wide array of chemical transformations for the construction of diverse molecular architectures. This guide offers a comprehensive overview of the reactivity of the bromine atom on the thiazole ring, presenting key reactions, detailed experimental protocols, and quantitative data to empower researchers in the fields of chemical synthesis and drug development.
Reactivity Landscape of Bromothiazoles
The reactivity of a bromine atom on the thiazole ring is significantly influenced by its position (C2, C4, or C5) and the electronic nature of other substituents present on the ring. The electron-withdrawing nature of the nitrogen and sulfur heteroatoms renders the thiazole ring electron-deficient, which in turn activates the carbon-bromine bond towards various transformations.
Generally, the C2 position is the most electron-deficient and, therefore, the most reactive site for nucleophilic attack and oxidative addition in cross-coupling reactions.[1] The reactivity order often follows C2 > C5 > C4, although this can be influenced by the specific reaction conditions and the steric and electronic properties of other substituents.
This guide will delve into the most synthetically useful reactions involving bromothiazoles, providing detailed insights into their mechanisms, scope, and practical execution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of bromothiazoles, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between a bromothiazole and an organoboron reagent, is a cornerstone of modern organic synthesis.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Bromothiazoles
-
Reaction Setup: To a dry Schlenk flask, add the bromothiazole (1.0 eq.), the corresponding boronic acid or ester (1.1 - 1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃; 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2-3 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Bromothiazoles
| Bromothiazole Isomer | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-2-ketothiazole | 4-Pyridinylboronic acid | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 |
| 4-Bromo-2-ketothiazole | 2-Thiazolylboronic acid | Pd₂(dba)₃/Cy-JohnPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 82 |
| 6-Bromo-benzothiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 80-90 |
| 6-Bromo-benzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 80-90 |
| 6-Bromo-benzothiazole | 3-Pyridylboronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 75-85 |
Note: This table presents representative data compiled from literature sources. Actual yields may vary depending on the specific substrates and reaction conditions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a bromothiazole and a terminal alkyne, providing access to valuable alkynylthiazole derivatives.
Experimental Protocol: General Procedure for Sonogashira Coupling of Bromothiazoles
-
Reaction Setup: To a dried Schlenk flask, add the bromothiazole (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add a degassed solvent (e.g., THF, 10 mL) and a base (e.g., triethylamine, 3.0 eq.). Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat as required, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water or saturated aqueous ammonium chloride.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Table 2: Representative Sonogashira Coupling Reactions of Bromothiazoles
| Bromothiazole Isomer | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2,4-Dibromothiazole | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 75 (at C2) |
| 4-Bromo-2,1,3-benzothiadiazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 40 | 85 |
| 4-Bromo-2,1,3-benzothiadiazole | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH | Toluene | 60 | 92 |
Note: This table presents representative data compiled from literature sources. Actual yields may vary depending on the specific substrate and reaction conditions.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Heck Coupling
The Heck reaction facilitates the coupling of bromothiazoles with alkenes to generate substituted thiazoles with new carbon-carbon double bonds.
Experimental Protocol: General Procedure for Heck Coupling of Bromothiazoles
-
Reaction Setup: In a sealed tube, combine the bromothiazole (1.0 eq.), the alkene (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (if required, e.g., P(o-tol)₃, 10 mol%), and a base (e.g., Et₃N, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent (e.g., DMF, 5 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the indicated time (e.g., 24 hours).
-
Work-up and Purification: After cooling, perform a standard aqueous workup and purify the product by column chromatography.
Table 3: Representative Heck Coupling Reactions of Bromothiazoles
| Bromothiazole Isomer | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-2-chlorobenzothiazole | Styrene | Pd(OAc)₂ (5) | Et₃N | DMF | 100 | 24 | 70-80 |
| 4-Bromo-2-chlorobenzothiazole | n-Butyl acrylate | Pd(OAc)₂ (5) | Et₃N | DMF | 100 | 24 | 65-75 |
Note: This table presents representative data compiled from literature sources. Actual yields may vary depending on the specific substrate and reaction conditions.
Caption: Catalytic cycle of the Heck coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling bromothiazoles with a wide variety of amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Bromothiazoles
-
Reaction Setup (Glovebox): In an argon-filled glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, BINAP; 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq.) to a flame-dried Schlenk tube.
-
Reagent Addition: Add the bromothiazole (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction Conditions: Seal the tube and heat the reaction mixture with stirring to the specified temperature (e.g., 80-110 °C) for the indicated time (e.g., 4-24 hours).
-
Work-up and Purification: After cooling, dilute with an organic solvent, filter through Celite, wash with water and brine, dry, concentrate, and purify by flash column chromatography.
Table 4: Representative Buchwald-Hartwig Amination Reactions of Bromothiazoles
| Bromothiazole Isomer | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 5-Bromothiazole derivative | Diarylamine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 110 | Good yields |
| 4-Bromo-2-chlorobenzothiazole | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 85-95 |
| 4-Bromo-2-chlorobenzothiazole | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 80-90 |
Note: This table presents representative data compiled from literature sources. Actual yields may vary depending on the specific substrate and reaction conditions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Negishi Coupling
The Negishi coupling involves the reaction of a bromothiazole with an organozinc reagent, offering a highly efficient route to C-C bond formation. A key advantage is the high reactivity of organozinc reagents, which often allows for milder reaction conditions.
Experimental Protocol: General Procedure for Negishi Coupling of Bromothiazoles
-
Preparation of Organozinc Reagent: Prepare the organozinc reagent in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂).
-
Reaction Setup: Under an inert atmosphere, dissolve the bromothiazole (1.0 eq.) in an anhydrous solvent (e.g., THF). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reagent Addition: Slowly add the prepared organozinc reagent solution (1.2 eq.) to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C, monitoring by TLC or GC/MS.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, wash, dry, concentrate, and purify by column chromatography.[2]
Table 5: Representative Negishi Coupling Reactions of Bromothiazoles
| Bromothiazole Isomer | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| 2,4-Dibromothiazole | Alkylzinc chloride | Pd(PPh₃)₄ (5) | THF | RT | 65-85 (at C2) |
| 2,4-Dibromothiazole | Arylzinc chloride | Pd(PPh₃)₄ (5) | THF | RT | 65-85 (at C2) |
| 4-Bromo-2-alkylthiazole | 2,4-Dibromothiazole (as zincate) | Pd(PPh₃)₄ (5) | THF | RT | 88-97 |
Note: This table presents representative data compiled from literature sources. Actual yields may vary depending on the specific substrate and reaction conditions.[1]
References
Key starting materials for 5-Bromo-2-methylthiazole synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways to 5-Bromo-2-methylthiazole, a key building block in the development of novel pharmaceutical compounds. The methodologies presented are based on established chemical principles and supported by literature-derived experimental data. This document provides a comprehensive overview of the key starting materials, reaction conditions, and expected outcomes to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a valuable heterocyclic intermediate utilized in the synthesis of a wide range of biologically active molecules. The presence of the bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, making it an attractive scaffold for medicinal chemistry research and drug discovery programs. This guide focuses on the most prevalent and reliable synthetic route, proceeding from readily available starting materials.
Primary Synthetic Pathway: From 2-Amino-4-methylthiazole
The most common and well-documented route to this compound begins with the bromination of 2-amino-4-methylthiazole, followed by a deamination-bromination via the Sandmeyer reaction. This two-step process offers a reliable method for the regioselective introduction of the bromine atom at the 5-position.
Step 1: Synthesis of 2-Amino-5-bromo-4-methylthiazole
The initial step involves the electrophilic bromination of 2-amino-4-methylthiazole. The amino group at the 2-position activates the thiazole ring, directing the bromination to the electron-rich 5-position.
Experimental Protocol:
A detailed procedure for the bromination of a similar 2-aminothiazole derivative suggests a straightforward reaction.[1][2] An adapted protocol for 2-amino-4-methylthiazole is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylthiazole (1 equivalent) in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF).[1]
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled solution over a period of 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate to precipitate the product.
-
Isolation and Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2-amino-5-bromo-4-methylthiazole as a solid.
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 2-Amino-5-bromo-4-methylthiazole | 2-Amino-4-methylthiazole | Bromine | Acetic Acid / DMF | 2-3 | 70-80 (estimated) |
Step 2: Synthesis of this compound via Sandmeyer Reaction
The second step involves the conversion of the 2-amino group of 2-amino-5-bromo-4-methylthiazole to a diazonium salt, which is then displaced by a bromide ion in a Sandmeyer-type reaction.[3][4]
Experimental Protocol:
A general procedure for the Sandmeyer reaction of an aminothiazole derivative is as follows:[3]
-
Diazotization:
-
Suspend 2-amino-5-bromo-4-methylthiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%).
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO2, 1.1 equivalents) in water dropwise, keeping the temperature below 5°C.
-
Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, catalytic amount) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Wash the combined organic layers with aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
-
Quantitative Data:
| Compound | Starting Material | Reagents | Reaction Type | Yield (%) |
| This compound | 2-Amino-5-bromo-4-methylthiazole | NaNO2, HBr, CuBr | Sandmeyer Reaction | 60-70 (estimated) |
Experimental Workflows and Diagrams
To visually represent the synthetic pathway and the logical flow of the experimental procedures, the following diagrams are provided in the DOT language.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound, a crucial intermediate in pharmaceutical research. By following the outlined two-step procedure starting from 2-amino-4-methylthiazole, researchers can reliably obtain the target compound. The provided experimental details, quantitative data, and workflow diagrams are intended to support the successful execution of this synthesis in a laboratory setting. It is recommended that all procedures be carried out by trained professionals with appropriate safety precautions in place.
References
The Ascendant Therapeutic Potential of 5-Bromo-2-methylthiazole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry, underpinning the structure of numerous pharmacologically active compounds. Among its myriad derivatives, 5-Bromo-2-methylthiazole analogs are emerging as a promising class of molecules with a diverse range of biological activities. The introduction of a bromine atom at the C5 position and a methyl group at the C2 position of the thiazole ring critically influences the molecule's physicochemical properties, including its lipophilicity, electronic character, and steric profile. These modifications, in turn, dictate the compound's interaction with biological targets, leading to a spectrum of therapeutic effects encompassing anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides an in-depth overview of the current state of research into this compound analogs, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies employed in their evaluation.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Thiazole derivatives, including those with bromo substitutions, have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cellular signaling, disruption of microtubule dynamics, and induction of apoptosis.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected bromo-thiazole analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4b | 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one | MCF-7 (Breast) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | ||
| Compound 9 | N-acylhydrazone derivative with a 5-bromo substituted phenyl group | Not Specified | 62.50 (MIC/MBC) | Not Specified | Not Specified |
Note: The data presented is for bromo-thiazole analogs, which may not all contain the specific this compound core but are structurally relevant.
Mechanism of Action: Apoptosis Induction and Enzyme Inhibition
Several studies have indicated that the anticancer effects of thiazole derivatives are often mediated through the induction of programmed cell death, or apoptosis. For instance, some thiazole derivatives have been shown to arrest the cell cycle at the G1/S phase and increase the population of cells in the pre-G1 phase, indicative of apoptosis[1]. The molecular mechanism can involve the modulation of key signaling pathways that regulate cell survival and proliferation. While specific pathways for this compound analogs are still under intense investigation, related compounds have been shown to target pathways involving Epidermal Growth Factor Receptor (EGFR) and downstream effectors like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR[2].
Furthermore, enzyme inhibition is another critical mechanism. For example, 2-amino-4-(4-bromophenyl)thiazole has been identified as a potent inhibitor of several enzymes, including carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with Ki values in the sub-micromolar range[3].
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting and Staining: Cells are harvested, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Data Interpretation: The flow cytometry data allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The thiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. The incorporation of a bromine atom can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved antimicrobial potency.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected bromo-thiazole analogs against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Structure | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Compound 9 | N-acylhydrazone derivative with a 5-bromo substituted phenyl group | Bacillus subtilis | 62.50 | Streptomycin | 0.78 - 3.13 |
| Pseudomonas aeruginosa | 62.50 | Streptomycin | 0.78 - 3.13 | ||
| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | General Structure | Escherichia coli | 26.3 - 378.5 (µM) | Ampicillin/Streptomycin | - |
| Bacillus cereus | 26.3 - 378.5 (µM) | Ampicillin/Streptomycin | - |
Note: The data presented is for bromo-thiazole analogs and related structures.
Mechanism of Action: Targeting Essential Microbial Enzymes
The antimicrobial action of thiazole derivatives is often attributed to their ability to inhibit essential microbial enzymes. For instance, molecular docking studies have suggested that enzymes involved in bacterial cell wall synthesis, such as MurB, are potential targets[4]. In fungi, inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis, is a likely mechanism of action[4].
Experimental Protocols
This method is a widely used technique to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Following the MIC determination, the MBC or MFC can be determined to assess the cidal activity of the compound.
-
Subculturing: A small aliquot from the wells showing no visible growth in the MIC assay is subcultured onto an appropriate agar medium.
-
Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.
-
MBC/MFC Determination: The MBC or MFC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have been investigated for their potential to mitigate the inflammatory response.
Mechanism of Action: Inhibition of Pro-inflammatory Enzymes
The anti-inflammatory effects of some thiazole derivatives are linked to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX). For example, certain 5-methylthiazole-thiazolidinone conjugates have been identified as selective COX-1 inhibitors[5][6]. COX-1 is one of the two isoforms of the cyclooxygenase enzyme, which is responsible for the formation of prostanoids, including prostaglandins, that are key mediators of inflammation.
Experimental Protocols
This in vitro assay provides a preliminary indication of anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations and a protein solution (e.g., 1% w/v bovine serum albumin).
-
Induction of Denaturation: Protein denaturation is induced by heating the reaction mixture (e.g., at 72°C for 5 minutes).
-
Absorbance Measurement: After cooling, the turbidity of the solution, which is indicative of the extent of protein denaturation, is measured spectrophotometrically at 660 nm.
-
Data Analysis: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.
This is a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.
-
Animal Dosing: Animals (typically rats or mice) are orally or intraperitoneally administered with the test compound or a vehicle control. A standard anti-inflammatory drug is used as a positive control.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of the animals to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
Visualizing the Biological Landscape: Workflows and Pathways
To better illustrate the experimental processes and potential mechanisms of action discussed, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow for Anticancer Activity Evaluation
Caption: Workflow for assessing the in vitro anticancer activity of this compound analogs.
Hypothesized Signaling Pathway for Anticancer Action
Caption: Hypothesized signaling pathways targeted by bromo-thiazole analogs in cancer cells.
Conclusion and Future Directions
This compound analogs represent a versatile and promising scaffold for the development of novel therapeutic agents. The existing body of research, although still in its early stages for this specific subclass, highlights their potential in oncology, infectious diseases, and inflammatory disorders. The synthetic accessibility of the thiazole ring allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research should focus on synthesizing and screening a broader library of this compound analogs to establish more definitive SARs for each biological activity. In-depth mechanistic studies are crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo efficacy and safety studies in relevant animal models are necessary to translate the promising in vitro findings into potential clinical candidates. The continued exploration of this chemical space holds significant promise for the discovery of next-generation drugs to address unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Isomeric Landscape of C4H4BrNS: A Technical Guide for Researchers
An in-depth exploration of the structural isomers of C4H4BrNS, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their IUPAC nomenclature, physicochemical properties, synthesis protocols, and potential biological significance.
The chemical formula C4H4BrNS represents a fascinating scaffold for medicinal chemistry and materials science, primarily manifesting as various brominated methylthiazole and bromomethylthiazole isomers. Understanding the distinct characteristics of each isomer is crucial for targeted research and development. This technical guide delves into the key isomers, presenting a comparative analysis of their properties and detailed experimental methodologies.
Isomers of C4H4BrNS: A Comparative Overview
The structural diversity of C4H4BrNS primarily arises from the positional isomerism of the bromine atom and the methyl or bromomethyl group on the thiazole ring. The most prominent isomers include:
-
2-Bromo-4-methyl-1,3-thiazole
-
4-(Bromomethyl)-1,3-thiazole
-
5-(Bromomethyl)-1,3-thiazole
-
5-Bromo-2-methyl-1,3-thiazole
A summary of their key physical and chemical properties is presented in Table 1 for easy comparison.
| Property | 2-Bromo-4-methyl-1,3-thiazole | 4-(Bromomethyl)-1,3-thiazole | 5-(Bromomethyl)-1,3-thiazole | 5-Bromo-2-methyl-1,3-thiazole |
| IUPAC Name | 2-bromo-4-methyl-1,3-thiazole[1] | 4-(bromomethyl)-1,3-thiazole[2] | 5-(bromomethyl)-1,3-thiazole | 5-bromo-2-methyl-1,3-thiazole |
| CAS Number | 7238-61-1[1] | 52829-53-5[2] | 167998-61-0[3] | 41731-23-1[4] |
| Molecular Weight | 178.05 g/mol [1] | 178.05 g/mol [2] | 178.05 g/mol [3] | 178.05 g/mol [4] |
| Physical Form | Liquid | - | Liquid or solid[3] | Liquid[4] |
| Density | 1.654 g/mL at 25 °C | - | - | 1.68 g/mL[4] |
| Refractive Index | n20/D 1.572 | - | - | 1.58[4] |
Table 1: Comparative Physicochemical Properties of C4H4BrNS Isomers
Experimental Protocols: Synthesis and Analysis
The synthesis of these thiazole derivatives often employs the well-established Hantzsch thiazole synthesis.[5] This method typically involves the condensation of an α-haloketone with a thioamide. Variations in starting materials and reaction conditions can be tailored to yield the desired isomer.
General Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: Generalized workflow for the Hantzsch synthesis of thiazole derivatives.
Synthesis of 2-Bromo-4-methyl-1,3-thiazole
A common route to 2-bromo-4-methyl-1,3-thiazole involves the reaction of a suitable α-haloketone with thiourea, followed by bromination.
Experimental Procedure:
-
Thiazole Ring Formation: An α-haloketone (e.g., chloroacetone) is reacted with thiourea in a solvent such as ethanol under reflux.
-
Bromination: The resulting 2-amino-4-methylthiazole is then subjected to a Sandmeyer-type reaction, where the amino group is replaced by a bromine atom using a nitrite source and a copper(I) bromide catalyst.
-
Purification: The crude product is purified by column chromatography on silica gel.
Analytical Characterization
The structural elucidation of the synthesized isomers is paramount. A combination of spectroscopic techniques is employed for unambiguous identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of the protons and carbons, respectively, allowing for the definitive assignment of the substituent positions on the thiazole ring.
-
Mass Spectrometry (MS): MS analysis confirms the molecular weight of the compound and provides fragmentation patterns that can aid in structural confirmation. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for separating and identifying isomers in a mixture.[6][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule.
Biological Significance and Signaling Pathways
Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This bioactivity often stems from their ability to interact with and modulate key cellular signaling pathways.
While specific studies on the C4H4BrNS isomers are limited, the broader class of thiazole-containing compounds has been shown to act as inhibitors of protein kinases, which are crucial regulators of cellular processes.[1] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer.
Potential Involvement in Cellular Signaling
Caption: Putative signaling pathways modulated by thiazole derivatives.
Thiazole derivatives have been implicated as inhibitors of the PI3K/AKT and NF-κB signaling pathways.[2] These pathways are central to cell proliferation, survival, and inflammation. By inhibiting key components of these cascades, thiazole-based compounds can exert their therapeutic effects. The specific substitution pattern of the C4H4BrNS isomers likely influences their potency and selectivity towards different kinases and signaling molecules.
Safety and Toxicology
General Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
The isomers of C4H4BrNS represent a versatile platform for the development of novel compounds with potential applications in drug discovery and materials science. This technical guide provides a foundational understanding of their nomenclature, properties, and synthesis. Further research into the specific biological activities and mechanisms of action of each isomer will be crucial in unlocking their full therapeutic and technological potential. The detailed experimental protocols and insights into relevant signaling pathways provided herein are intended to facilitate and inspire future investigations in this promising area of chemical research.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-4-methyl-1,3-thiazole | C4H4BrNS | CID 551541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. The 2-methylthiazole moiety is a key structural motif found in numerous biologically active compounds, and the functionalization of this core through Suzuki coupling at the 5-position provides a powerful strategy for the synthesis of novel derivatives with potential therapeutic applications.
These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki coupling of 5-bromo-2-methylthiazole with various arylboronic acids. The information is intended to serve as a comprehensive guide for researchers to facilitate the efficient synthesis of 5-aryl-2-methylthiazoles.
General Reaction Scheme
The general transformation for the Suzuki coupling of this compound is depicted below:

Where Ar can be a variety of substituted or unsubstituted aryl or heteroaryl groups.
Application Notes
The successful Suzuki coupling of this compound is contingent on several key parameters, including the choice of catalyst, ligand, base, and solvent. Careful optimization of these factors is crucial for achieving high yields and purity of the desired 5-aryl-2-methylthiazole product.
Key Parameters and Optimization
-
Catalyst and Ligand Selection: Palladium catalysts are the most commonly employed for Suzuki couplings.[1] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and effective catalyst for a range of substrates.[2] For more challenging couplings, or to improve reaction rates and yields, the use of palladium(II) sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands such as SPhos or XPhos can be beneficial.[3] The choice of ligand is critical, as it influences the stability and activity of the palladium catalyst.[4]
-
Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.[4] Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used.[1][3] The strength and solubility of the base can significantly impact the reaction outcome, and screening of different bases is often necessary for optimization.[4]
-
Solvent System: The choice of solvent is critical for dissolving the reactants and facilitating the catalytic cycle. Common solvents for Suzuki coupling include ethereal solvents like 1,4-dioxane and toluene, often in combination with water to aid in the dissolution of the inorganic base.[2][3] Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) are also effective, particularly in microwave-assisted reactions.[5]
-
Temperature and Reaction Time: Reaction temperatures for Suzuki couplings typically range from 80 °C to 120 °C.[3][5] Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to improved yields.[5][6] Reaction progress should be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
Quantitative Data Summary
The following table summarizes representative quantitative data for Suzuki coupling reactions of a closely related substrate, 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole, with various arylboronic acids under microwave irradiation.[5] These conditions serve as an excellent starting point for the optimization of Suzuki couplings with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(II)-precatalyst (1.0) | Cs₂CO₃ (2.0) | DMF | 150 | 30 | 95 |
| 2 | 4-Methylphenylboronic acid | Pd(II)-precatalyst (1.0) | Cs₂CO₃ (2.0) | DMF | 150 | 30 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(II)-precatalyst (1.0) | Cs₂CO₃ (2.0) | DMF | 150 | 30 | 96 |
| 4 | 4-Chlorophenylboronic acid | Pd(II)-precatalyst (1.0) | Cs₂CO₃ (2.0) | DMF | 150 | 30 | 88 |
| 5 | 2-Thiopheneboronic acid | Pd(II)-precatalyst (1.0) | Cs₂CO₃ (2.0) | DMF | 150 | 30 | 85 |
Data adapted from a study on a structurally analogous substrate and should be considered as a guide for optimization.[5]
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling of this compound
This protocol is adapted from a procedure for the Suzuki coupling of a structurally similar substrate, 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole, and provides a robust starting point for optimization.[5]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., a benzothiazole-based Pd(II)-precatalyst, 1.0 mol%)[6]
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (3-5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), and the palladium catalyst (1.0 mol%).
-
Add anhydrous DMF (3 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer and irradiate the reaction mixture at 150 °C for 30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-methylthiazole.
Characterization:
The structure and purity of the final product should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for the Suzuki coupling of this compound and the catalytic cycle of the reaction.
Caption: General experimental workflow for the microwave-assisted Suzuki coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Mizoroki-Heck reaction of 5-Bromo-2-methylthiazole. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that allows for the olefination of aryl, vinyl, or benzyl halides. For this compound, this reaction is instrumental in synthesizing a variety of substituted thiazole derivatives, which are important scaffolds in medicinal chemistry and materials science.
The reaction involves the coupling of this compound with an alkene in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, solvent, and temperature can significantly influence the reaction's yield and selectivity. These notes provide an overview of typical reaction conditions and detailed experimental protocols for the successful synthesis of 2-methyl-5-vinylthiazole derivatives.
Data Presentation: Heck Coupling Conditions and Yields
The following tables summarize typical reaction conditions for the Heck coupling of this compound with various olefins. The data presented is a compilation from literature on similar aryl bromides and heterocyclic systems, providing a strong predictive framework for this specific substrate.
Table 1: Heck Reaction with Styrene Derivatives
| Entry | Styrene Derivative | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | >90 |
| 2 | 4-Methylstyrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMA | 120 | 10 | 85-95 |
| 3 | 4-Methoxystyrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | Dioxane | 100 | 16 | >90 |
| 4 | 4-Chlorostyrene | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | DMF | 120 | 12 | 80-90 |
Table 2: Heck Reaction with Acrylate Derivatives
| Entry | Acrylate Derivative | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | ~95 |
| 2 | Ethyl Acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 | High |
| 3 | n-Butyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | ~97 |
| 4 | t-Butyl Acrylate | Pd(OAc)₂ (0.5) | None | Et₃N (3) | DMF/TBAB | 140 | 9 | High |
Experimental Protocols
The following are detailed protocols for the Heck reaction of this compound with representative olefins.
Protocol 1: Heck Coupling with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF (5 mL), followed by triethylamine (2.0 mmol, 2.0 equiv.) and styrene (1.2 mmol, 1.2 equiv.) via syringe.
-
The reaction mixture is then heated to 100 °C and stirred vigorously.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired 2-methyl-5-styrylthiazole.
Protocol 2: Heck Coupling with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vial or flask
Procedure:
-
In a reaction vial, combine this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL), followed by triethylamine (1.5 mmol, 1.5 equiv.) and n-butyl acrylate (1.5 mmol, 1.5 equiv.).
-
The vial is sealed and the mixture is stirred at 100 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 20 hours).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove the catalyst.
-
The filtrate is washed with water and brine, and the organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is evaporated in vacuo, and the residue is purified by column chromatography to afford the pure product.
Visualizations
The following diagrams illustrate the general workflow and catalytic cycle of the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Caption: The catalytic cycle of the Heck reaction.
Application Notes: The Utility of 5-Bromo-2-methylthiazole in Medicinal Chemistry
Introduction
5-Bromo-2-methylthiazole is a key heterocyclic building block in medicinal chemistry. The thiazole ring is a "privileged scaffold" found in numerous FDA-approved drugs and biologically active compounds, prized for its diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The specific structure of this compound offers two strategic points for molecular elaboration: the 2-methyl group and the 5-bromo substituent. The bromine atom at the 5-position is particularly valuable as it serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions.[4] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates.
Key Advantages in Drug Discovery:
-
Synthetic Tractability: The C-Br bond at the 5-position is highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination.[4][5] This enables the efficient formation of C-C, C-N, and C-O bonds, facilitating the rapid synthesis of large compound libraries.
-
Pharmacophore Component: The 2-methylthiazole core is a recognized pharmacophore that can engage in crucial binding interactions with biological targets.[1] Its derivatives have shown potent inhibitory activity against various enzymes, such as protein kinases, which are often dysregulated in diseases like cancer.[4]
-
Modulation of Physicochemical Properties: Functionalization at the 5-position allows for the fine-tuning of critical drug-like properties, including lipophilicity, solubility, metabolic stability, and cell permeability, which are essential for developing effective therapeutic agents.[2]
Biological Activities of Derivatives
Derivatives synthesized from this compound and related bromo-thiazole scaffolds have demonstrated a wide array of biological activities. The ability to append various aryl, heteroaryl, and alkyl groups at the 5-position has led to the discovery of potent agents across multiple therapeutic areas.
-
Anticancer Activity: Many thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines.[6][7] The mechanism often involves the inhibition of key signaling pathways, such as those mediated by protein kinases or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][8]
-
Antimicrobial Activity: The thiazole nucleus is a cornerstone of many antimicrobial agents.[9] Derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][10] The lipophilic nature of substituents added at the 5-position can enhance transport across microbial cell membranes.[2]
-
Anti-inflammatory Activity: Certain thiazole-based compounds have been identified as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][11]
Quantitative Data Summary: Biological Activities of Thiazole Derivatives
The following table summarizes the biological activity of representative compounds derived from thiazole scaffolds, illustrating the therapeutic potential that can be explored using this compound as a starting material.
| Compound Class/Derivative | Target/Organism | Assay | Activity (IC50 / MIC) | Reference |
| 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one (7d) | MCF-7 (Breast Cancer) | Antiproliferative | IC50: 2.93 µM | [8] |
| 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one (7d) | VEGFR-2 | Kinase Inhibition | IC50: 0.503 µM | [8] |
| 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one (3g) | Pseudomonas aeruginosa | Antibacterial | MIC: 0.21 µM | [10] |
| 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one (3g) | Escherichia coli | Antibacterial | MIC: 0.21 µM | [10] |
| 5-Methylthiazole-Thiazolidinone Conjugate | COX-1 | Enzyme Inhibition | Superior to Naproxen | [3] |
| 5-bromo-2-aryl benzimidazole (22) | Urease | Enzyme Inhibition | IC50: 8.15 µM | [12] |
| Phenothiazine-Based Thiazole (3d) | HT29 (Colon Cancer) | Cytotoxicity | Good Activity | [13] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[14]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.[15]
-
Stir the reaction mixture at 85-95 °C.[15]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-24 hours), cool the mixture to room temperature.[14]
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.[14]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-methylthiazole.[14]
Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Assay)
This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a bacterial strain.[4]
Materials:
-
Synthesized 5-aryl-2-methylthiazole derivative
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform a serial two-fold dilution of the compound in the 96-well plate using the appropriate growth medium to achieve a range of concentrations.
-
Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (containing the serially diluted compound) with the bacterial suspension.[4]
-
Include a positive control (wells with a standard antibiotic), a negative/growth control (wells with bacteria and medium but no compound), and a sterility control (wells with medium only).[4]
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
Representative Signaling Pathway
Derivatives of the 2-aminothiazole scaffold, structurally related to 2-methylthiazole, are known to function as potent kinase inhibitors.[4] Kinases are crucial enzymes in cell signaling pathways that are often hyperactivated in cancer. The diagram below illustrates a simplified, representative pathway where a thiazole-based inhibitor blocks a kinase, thereby preventing downstream signaling that leads to cell proliferation.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. jchemrev.com [jchemrev.com]
- 12. 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
5-Bromo-2-methylthiazole: A Versatile Building Block in Organic Synthesis
Published: December 24, 2025
Introduction
5-Bromo-2-methylthiazole is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The thiazole ring is a prevalent scaffold in numerous biologically active compounds, and the presence of a bromine atom at the 5-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse functionalities, enabling the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in several key cross-coupling reactions.
Applications in Drug Discovery and Medicinal Chemistry
The 2-methylthiazole core is a constituent of various pharmacologically active agents. Derivatives synthesized from this compound have shown potential as inhibitors of key signaling pathways implicated in diseases such as cancer and inflammation. For instance, thiazole derivatives have been identified as potent inhibitors of Aurora kinases and the PI3K/mTOR signaling pathway, both of which are critical in cell cycle regulation and are often dysregulated in cancer.[1][2] The ability to readily diversify the 5-position of the 2-methylthiazole scaffold through cross-coupling reactions makes it an invaluable tool for generating libraries of compounds for high-throughput screening and lead optimization in drug development programs.[3][4]
Key Cross-Coupling Reactions
This compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Stille, and Heck couplings. These reactions enable the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)-C(sp²) bonds, involving the reaction of an organoboron compound with an organic halide. This reaction is widely used to synthesize biaryl and vinyl-substituted thiazoles.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 95 | 18 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ | Toluene | 100 | 12 | 80-90 |
| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | DMF | 110 | 24 | 65-75 |
Note: Yields are based on similar reactions with bromo-heterocycles and may require optimization for this compound.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 95 °C) for the indicated time (e.g., 18 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-5-arylthiazole.[5]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted thiazoles.
Table 2: Representative Conditions for Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 4-6 | ~90 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 12-24 | >95 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH | Toluene | 60 | 8 | 85-95 |
Note: Yields are based on similar reactions with bromo-heterocycles and may require optimization for this compound.[2]
Experimental Protocol: Sonogashira Coupling
-
To a dry round-bottom flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous and degassed solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the indicated time (e.g., 4-6 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-2-methylthiazole. This versatile building block is crucial in the synthesis of complex molecules in medicinal chemistry and materials science. The following sections detail protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi cross-coupling reactions, complete with quantitative data and experimental workflows.
Suzuki-Miyaura Coupling: Synthesis of 2-Methyl-5-arylthiazoles
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids. This reaction is fundamental in synthesizing a wide array of 2-methyl-5-arylthiazole derivatives, which are common scaffolds in biologically active compounds.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Comparative Data for Suzuki-Miyaura Coupling Conditions:
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 78[1] |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 100 | 10 | 85[1] |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 12 | 91[1] |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene | 110 | 6 | 95[1] |
Experimental Protocol: General Procedure using Pd₂(dba)₃/XPhos
This protocol is optimized for high yields and is applicable to a broad range of arylboronic acids.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Round-bottom flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or microwave vial, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, weigh the Pd₂(dba)₃ and XPhos and add them to the reaction flask.
-
Add degassed toluene to the flask via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 6 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Experimental Workflow:
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of 5-Alkynyl-2-methylthiazoles
The Sonogashira coupling provides an efficient route to 5-alkynyl-2-methylthiazoles by reacting this compound with terminal alkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[2][3][4]
Reaction Scheme:
Caption: General scheme for the Sonogashira coupling of this compound.
Representative Data for Sonogashira Coupling Conditions:
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | ~93[3] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85[3] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High[3] |
Experimental Protocol: General Procedure
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous and degassed solvent (e.g., DMF or THF) (5 mL)
-
Round-bottom flask with condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the anhydrous, degassed solvent via syringe.
-
Add triethylamine to the mixture, followed by the dropwise addition of the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (refer to the table above) and stir until the reaction is complete, as monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-methylthiazoles
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of 5-amino-2-methylthiazoles from this compound and a primary or secondary amine.[5][6][7]
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Representative Data for Buchwald-Hartwig Amination Conditions:
| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Diarylamine | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu | Toluene | 100 | Good[8] |
| 2 | Primary Amine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | High |
| 3 | Secondary Amine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | High |
| 4 | Heteroarylamine | P4 (1-2) | L4 (1-2) | LHMDS | THF | RT-80 | Moderate to Excellent[9][10] |
Experimental Protocol: General Procedure for Coupling with a Primary Amine
Materials:
-
This compound (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous tert-butanol (5 mL)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube or microwave vial, add this compound, the primary amine, and potassium phosphate.
-
Add Pd₂(dba)₃ and XPhos to the tube.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous tert-butanol via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Negishi Coupling: Synthesis of 5-Alkyl/Aryl-2-methylthiazoles
The Negishi coupling involves the reaction of this compound with an organozinc reagent, providing a valuable method for the formation of C-C bonds, especially with alkyl partners.[11][12][13]
Reaction Scheme:
Caption: General scheme for the Negishi coupling of this compound.
Representative Data for Negishi Coupling Conditions:
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) |
| 1 | Aryl-ZnCl | Pd(OAc)₂ (2) | SPhos (4) | THF | 60 |
| 2 | Alkyl-ZnBr | Pd₂(dba)₃ (1.5) | P(o-Tol)₃ (6) | DMF | 50 |
| 3 | Benzyl-ZnCl | PdCl₂(dppf) (3) | - | THF | RT |
Experimental Protocol: General Procedure
Materials:
-
This compound (1.0 mmol)
-
Organozinc reagent (1.5 mmol, typically as a solution in THF)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Anhydrous THF (5 mL)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and stir for 10 minutes to form the active catalyst.
-
Add a solution of this compound in THF.
-
Slowly add the organozinc reagent solution to the reaction mixture at room temperature.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. Always perform a risk assessment before conducting any chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organicreactions.org [organicreactions.org]
- 12. 有机锌试剂 [sigmaaldrich.com]
- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Application Notes and Protocols for the Synthesis of 2-amino-5-bromo-4-methylthiazole in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-4-methylthiazole is a key heterocyclic building block in the field of medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs. The methyl group at the 4-position can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets.
These application notes provide a comprehensive overview of the synthesis of 2-amino-5-bromo-4-methylthiazole, detailed experimental protocols, and its potential applications in drug development, particularly as a scaffold for kinase inhibitors and antimicrobial agents.
Data Presentation
A summary of the key quantitative data for the synthesis of 2-amino-5-bromo-4-methylthiazole and its intermediate is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Analytical Data |
| 2-amino-4-methylthiazole | C₄H₆N₂S | 114.17 | 44-45 | 70-75 | ¹H NMR, ¹³C NMR, MS |
| 2-amino-5-bromo-4-methylthiazole | C₄H₅BrN₂S | 193.06 | 105-108.5 (decomp.) | High (substrate dependent) | ¹H NMR, ¹³C NMR, MS |
| 2-amino-5-bromo-4-methylthiazole hydrochloride | C₄H₅BrN₂S · HCl | 229.53 | - | - | - |
Experimental Protocols
The synthesis of 2-amino-5-bromo-4-methylthiazole is typically achieved in a two-step process: the Hantzsch thiazole synthesis to form the 2-amino-4-methylthiazole intermediate, followed by selective bromination at the 5-position.
Step 1: Synthesis of 2-amino-4-methylthiazole (Hantzsch Thiazole Synthesis)
This protocol is based on the well-established Hantzsch thiazole synthesis.[1]
Materials:
-
Thiourea (76 g, 1 mole)
-
Chloroacetone (92.5 g, 1 mole)
-
Water (200 mL)
-
Sodium hydroxide (200 g)
-
Diethyl ether
-
Anhydrous sodium hydroxide (for drying)
Equipment:
-
500-mL round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Suspend thiourea in water in the flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
Start the stirrer and add chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.
-
After the addition is complete, reflux the yellow solution for two hours.
-
Cool the reaction mixture and, with continuous stirring, add solid sodium hydroxide while cooling the flask.
-
Separate the upper oily layer using a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the oily layer and the ethereal extracts and dry over anhydrous sodium hydroxide.
-
Filter the solution to remove any tar.
-
Remove the ether by distillation.
-
Distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole. The product is collected at 130–133°C/18 mm Hg.[1]
Step 2: Synthesis of 2-amino-5-bromo-4-methylthiazole (Bromination)
This protocol describes the bromination of 2-amino-4-methylthiazole at the C5 position.
Materials:
-
2-amino-4-methylthiazole (1 equivalent)
-
Bromine (1 equivalent)
-
Dimethylformamide (DMF)
-
Sodium hydrogen carbonate
-
Ice water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Dissolve 2-amino-4-methylthiazole in DMF in a round-bottom flask.
-
Stir the mixture at room temperature and add bromine dropwise.
-
Continue stirring for 3 hours at room temperature.
-
Add sodium hydrogen carbonate to the reaction mixture.
-
Pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 2-amino-5-bromo-4-methylthiazole.[2]
Mandatory Visualization
Synthetic Pathway
The following diagram illustrates the two-step synthesis of 2-amino-5-bromo-4-methylthiazole.
Potential Signaling Pathway in Drug Development
Derivatives of 2-amino-5-bromo-4-methylthiazole have shown potential as kinase inhibitors. The diagram below represents a simplified signaling pathway that could be targeted by such inhibitors in cancer therapy.
Experimental Workflow
The following workflow diagram outlines the key stages from synthesis to biological evaluation of 2-amino-5-bromo-4-methylthiazole derivatives.
References
Application of 5-Bromo-2-methylthiazole in Agrochemical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a pivotal heterocyclic scaffold in the development of modern agrochemicals due to its diverse biological activities and metabolic stability.[1][2] Among the various functionalized thiazoles, 5-Bromo-2-methylthiazole serves as a versatile, though not direct, precursor for the synthesis of several commercially significant insecticides and fungicides. Its chemical reactivity allows for its transformation into key intermediates, which are then incorporated into the final active ingredients. This document provides a detailed account of the application of this compound in the synthesis of prominent agrochemicals, complete with experimental protocols, quantitative efficacy data, and diagrammatic representations of the synthetic pathways.
Key Agrochemicals Derived from 2-Methylthiazole Scaffolds
While direct synthesis from this compound is not the most common industrial route, its core structure, 2-methylthiazole, is fundamental to the synthesis of major agrochemicals. The bromo-substituent at the 5-position offers a reactive handle for further chemical modifications, potentially leading to the synthesis of crucial intermediates like 2-chloro-5-chloromethylthiazole (CCMT). CCMT is a well-established building block for the neonicotinoid insecticides Thiamethoxam and Clothianidin, as well as the fungicide Thifluzamide.[3][4]
Table 1: Quantitative Efficacy of Agrochemicals with 2-Methylthiazole Scaffolds
| Agrochemical | Class | Target Pest/Pathogen | Efficacy (LC50/EC50) | Reference(s) |
| Thiamethoxam | Neonicotinoid Insecticide | Chironomus dilutus (Midge) | 96-h LC50: 54.3 - 58.5 µg/L | [1] |
| Chironomus dilutus (Midge) | 10-day LC50: 30.3 - 34.7 µg/L | [1] | ||
| Clothianidin | Neonicotinoid Insecticide | Chironomus dilutus (Midge) | 96-h LC50: 7.64 - 8.82 µg/L | [1] |
| Chironomus dilutus (Midge) | 10-day LC50: 4.45 µg/L | [1] | ||
| Thifluzamide | Fungicide | Rhizoctonia solani (Rice Sheath Blight) | EC50: 1.89 - 2.68 µg/mL | [5] |
Synthetic Pathways and Experimental Protocols
The following sections detail the synthetic routes from precursors related to this compound to the final agrochemical products. A plausible conversion of this compound to a key intermediate is proposed, followed by established industrial synthesis protocols.
Diagram 1: Proposed Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT) from 2-Methylthiazole
Caption: Proposed synthetic route to CCMT from 2-methylthiazole.
Protocol 1: Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT) from a 2-Methylthiazole Precursor (Conceptual)
This protocol outlines a plausible, multi-step synthesis of CCMT, a crucial intermediate, starting from a 2-methylthiazole derivative.
Step 1: Bromination of 2-Methylthiazole
-
To a solution of 2-methylthiazole in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).
-
Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or chromatography to yield this compound.
Step 2: Halogen Exchange to 2-Chloro-5-methylthiazole
-
In a sealed reaction vessel, combine this compound with a source of chloride ions, such as copper(I) chloride, in a high-boiling polar aprotic solvent (e.g., DMF or NMP).
-
Heat the mixture to a high temperature (e.g., 150-200 °C) for several hours.
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and purify by distillation to obtain 2-chloro-5-methylthiazole.
Step 3: Radical Chlorination to 2-Chloro-5-chloromethylthiazole (CCMT)
-
Dissolve 2-chloro-5-methylthiazole in a chlorinated solvent (e.g., carbon tetrachloride).
-
Add N-chlorosuccinimide (NCS) and a radical initiator (e.g., benzoyl peroxide).
-
Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction.
-
Monitor the reaction by GC-MS. Upon completion, cool the mixture, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product by vacuum distillation to yield 2-chloro-5-chloromethylthiazole (CCMT).[2]
Application in the Synthesis of Thiamethoxam
Thiamethoxam is a broad-spectrum systemic insecticide that is effective against a wide variety of sucking and chewing insects.[6]
Diagram 2: Synthesis of Thiamethoxam from CCMT
References
- 1. Acute and Chronic Effects of Clothianidin, Thiamethoxam and Methomyl on Chironomus dilutus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 3. epa.gov [epa.gov]
- 4. Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols: Hantzsch Thiazole Synthesis for Substituted Thiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classical and highly versatile method for the preparation of thiazole derivatives.[1] The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[2] This synthesis is fundamental in heterocyclic chemistry and remains a cornerstone for accessing the thiazole scaffold, a privileged structure in medicinal chemistry. Thiazole derivatives are integral components of numerous FDA-approved drugs and exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties, making this synthetic route highly relevant for drug discovery and development.[3][4][5][6]
Mechanism of Action: The Hantzsch synthesis proceeds through a well-established multi-step pathway.[7] The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction, displacing the halide.[8][9] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration reaction, which leads to the formation of the stable, aromatic thiazole ring.[9]
Visualizations
// Invisible nodes for spacing dummy1 [style=invis, width=0]; dummy2 [style=invis, width=0]; alpha_haloketone -> dummy1 [style=invis]; thioamide -> dummy1 [style=invis]; dummy1 -> intermediate1 [style=invis]; intermediate1 -> dummy2 [style=invis]; dummy2 -> intermediate2 [style=invis]; } end_dot
Caption: Reaction mechanism of the Hantzsch thiazole synthesis.
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// Nodes start [label="Start: Reagent Preparation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="1. Combine α-haloketone\nand thioamide in solvent"]; react [label="2. Heat reaction mixture\nwith stirring"]; cool [label="3. Cool to\nroom temperature"]; precipitate [label="4. Neutralize/Precipitate\n(e.g., add to Na₂CO₃ solution)"]; filter [label="5. Isolate solid product\nvia vacuum filtration"]; wash [label="6. Wash filter cake\n(e.g., with water)"]; dry [label="7. Dry the purified product"]; analyze [label="8. Characterization\n(Yield, MP, NMR, TLC)"]; end [label="End: Pure Substituted Thiazole", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> dissolve; dissolve -> react; react -> cool; cool -> precipitate; precipitate -> filter; filter -> wash; wash -> dry; dry -> analyze; analyze -> end; } end_dot
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Data Presentation: Synthesis of Substituted Thiazoles
The following table summarizes reaction conditions and outcomes for the synthesis of various thiazole derivatives via the Hantzsch method.
| Product | α-Haloketone | Thioamide Source | Solvent | Catalyst/Conditions | Time (min) | Yield (%) | Reference(s) |
| 2-Amino-4-phenylthiazole | 2-Bromoacetophenone | Thiourea | Methanol | 100 °C | 30 | ~99 | [7][9] |
| 2-Aminothiazole | Chloroacetaldehyde (50% aq.) | Thiourea | Water | Reflux | 30-45 | 75-85 | [3] |
| 2,4-Dimethylthiazole | Chloroacetone | Thioacetamide | N/A | N/A | N/A | N/A | [10] |
| 2-Amino-4-(substituted phenyl)thiazoles | 2-Bromoacetophenones | Thiourea | None | Solvent-free, catalyst-free | < 1 | Good | [11] |
| 4-(4-hydroxyphenyl)-2-amino-thiazole derivatives | 3-(bromoacetyl)...pyran-2-one | Thiourea | Ethanol | Silica supported tungstosilisic acid, 70 °C | 120-150 | 79-90 | [12] |
N/A: Data not available in the cited snippets.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a standard Hantzsch synthesis procedure using 2-bromoacetophenone and thiourea.[7]
Materials:
-
2-Bromoacetophenone (5.0 mmol, ~0.995 g)
-
Thiourea (7.5 mmol, ~0.571 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) aqueous solution (20 mL)
-
Deionized Water
Equipment:
-
20 mL scintillation vial or round-bottom flask
-
Magnetic stir bar and stir plate with heating
-
100 mL beaker
-
Buchner funnel and side-arm flask for vacuum filtration
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[7]
-
Add methanol (5 mL) and a magnetic stir bar.[7]
-
Heat the mixture to approximately 100°C with constant stirring for 30 minutes. The solids should dissolve as the reaction progresses.[7]
-
After 30 minutes, remove the reaction from the heat and allow the solution to cool to room temperature.[7]
-
Pour the cooled reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous Na₂CO₃ solution. Swirl the beaker to mix; a precipitate should form.[7][9] The base neutralizes the HBr salt of the product, causing the free base to precipitate.[9]
-
Set up a Buchner funnel for vacuum filtration. Wet the filter paper with water to ensure a good seal.[7]
-
Filter the mixture to collect the solid product.[7]
-
Wash the filter cake with a small amount of cold water to remove any residual salts.[7]
-
Transfer the collected solid to a tared watch glass and allow it to air dry completely.[7]
-
Once dry, determine the mass of the product and calculate the percent yield.[7]
-
Characterize the product as needed (e.g., melting point, TLC, NMR).[7]
Protocol 2: Synthesis of 2-Aminothiazole
This protocol is adapted for the synthesis of the parent 2-aminothiazole from chloroacetaldehyde.[3]
Materials:
-
Thiourea (7.6 g, 0.1 mol)
-
Chloroacetaldehyde (50% aqueous solution, 15.7 g, 0.1 mol)
-
Deionized Water (50 mL)
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Dropping funnel
Procedure:
-
In a 250 mL round-bottom flask, dissolve thiourea (0.1 mol) in 50 mL of water. Gentle warming and stirring may be required to fully dissolve the solid.[3]
-
Once the thiourea is dissolved, cool the solution to room temperature.
-
Slowly add the 50% aqueous solution of chloroacetaldehyde (0.1 mol) dropwise over a period of 15 minutes with continuous stirring. An exothermic reaction will occur.[3]
-
After the addition is complete, attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux and maintain for 30-45 minutes.
-
After reflux, cool the mixture. The product may crystallize upon cooling.
-
Isolate the crude product by filtration, wash with cold water, and dry. Recrystallization from hot water or ethanol can be performed for further purification.
-
Determine the yield and characterize the final product. The expected yield is typically in the range of 75-85%.[3]
References
- 1. synarchive.com [synarchive.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. jetir.org [jetir.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Thiazole - Wikipedia [en.wikipedia.org]
- 11. Thiazole synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Leveraging 5-Bromo-2-methylthiazole in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Bromo-2-methylthiazole and its derivatives as key building blocks in the design and synthesis of potent and selective kinase inhibitors. The thiazole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a bromine atom provides a versatile handle for a variety of synthetic transformations, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity. This document details synthetic strategies, experimental protocols, and biological evaluation methods, with a focus on the development of inhibitors for key kinase targets implicated in cancer and inflammatory diseases.
Introduction to Thiazole-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The 2-aminothiazole core is a well-established pharmacophore found in numerous clinically approved and investigational kinase inhibitors, including the blockbuster drug Dasatinib.[1] The thiazole ring can engage in key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a crucial determinant for inhibitor binding.
The presence of a bromine atom at the 5-position of the thiazole ring, as in this compound, offers a significant advantage for medicinal chemists. This halogen serves as a convenient point for diversification through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the fine-tuning of the inhibitor's pharmacological properties to achieve high potency and selectivity against the target kinase.
Key Applications in Kinase Inhibitor Synthesis
The primary application of this compound and its amino-analogs in this context is the synthesis of kinase inhibitors that target various families of kinases, including:
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway is a critical regulator of inflammatory responses.[2] Inhibitors targeting this pathway have therapeutic potential in treating autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease.
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is linked to various cancers.[3] Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in various signaling pathways that control cell proliferation, survival, and migration. Their aberrant activation is a common feature in many cancers.
Data Presentation: Inhibitory Activity of Thiazole-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activity of representative kinase inhibitors synthesized from 2-amino-5-bromothiazole derivatives, which serve as close structural analogs for compounds that can be derived from this compound. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit 50% of the kinase enzymatic activity.
Table 1: p38α MAPK Inhibitors Synthesized from a 2-Amino-5-bromothiazole Scaffold [2]
| Compound ID | R Group (at 5-position) | p38α MAPK IC50 (nM) |
| 1a | 4-Fluorophenyl | 15 |
| 1b | 4-Chlorophenyl | 20 |
| 1c | 4-Methylphenyl | 25 |
| 1d | 4-Methoxyphenyl | 30 |
Table 2: Aurora Kinase Inhibitory Activity of a 2-Amino-5-bromothiazole Derivative
| Compound | Target Kinase | IC50 (nM) |
| 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide | Aurora A/B | Data not specified in abstract[3] |
Note: Specific IC50 values for this compound require further literature investigation.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of kinase inhibitors derived from bromothiazole precursors. These can be adapted for the use of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-2-methylthiazole Derivatives
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], 5 mol%)
-
Base (e.g., Potassium carbonate [K2CO3], 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-methylthiazole derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human kinase (e.g., p38α, Aurora A)
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Synthesized thiazole derivatives (test compounds)
-
Positive control inhibitor (e.g., a known inhibitor for the target kinase)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 µM.
-
In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the test compound or positive control to the respective wells. Include a no-inhibitor control (DMSO only).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: Synthetic workflow for creating kinase inhibitors.
Caption: Workflow for screening and lead optimization.
Caption: Inhibition of the p38 MAPK signaling pathway.
References
Application Note and Experimental Protocol: Regioselective Bromination of 2-Methylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the thiazole ring is a critical step in the synthesis of these molecules. Specifically, the regioselective bromination of substituted thiazoles provides a versatile handle for further chemical transformations, such as cross-coupling reactions. This application note details a robust and selective experimental protocol for the bromination of 2-methylthiazole, primarily at the C5 position, a common precursor in drug discovery and development. The protocol is based on established methodologies utilizing elemental bromine as the brominating agent.
Reaction Principle
The bromination of 2-methylthiazole is an electrophilic aromatic substitution reaction. The thiazole ring is an electron-rich heterocycle, and the presence of the methyl group at the 2-position directs the incoming electrophile (bromine) to the electron-rich C5 position. The reaction proceeds readily under mild conditions to yield 5-bromo-2-methylthiazole as the major product.
Experimental Workflow
The overall experimental workflow for the bromination of 2-methylthiazole is depicted in the following diagram.
Caption: Experimental workflow for the bromination of 2-methylthiazole.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the bromination of 2-methylthiazole based on a representative protocol.[1]
| Parameter | Value | Notes |
| Reactants | ||
| 2-Methylthiazole | 5 g | Starting material |
| Bromine | 8 g | Brominating agent |
| Acetic Acid | 10 c.c. | Solvent |
| Reaction Conditions | ||
| Temperature | Room temperature, then steam bath | Initial reaction at RT, followed by gentle heating to ensure completion. |
| Reaction Time | Overnight, then 10 minutes on steam bath | Allows for slow and controlled reaction. |
| Work-up | ||
| Quenching | Ice water | To stop the reaction and precipitate the product. |
| Neutralization | Sodium Bicarbonate | To neutralize the acidic medium. |
| Extraction Solvent | Ether | To isolate the organic product from the aqueous layer. |
| Purification | ||
| Method | Distillation | To obtain the pure this compound. |
Detailed Experimental Protocol
This protocol is for the synthesis of this compound.
Materials:
-
2-Methylthiazole
-
Bromine
-
Glacial Acetic Acid
-
Ice
-
Sodium Bicarbonate (solid or saturated aqueous solution)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Steam bath or heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5 g of 2-methylthiazole in 10 c.c. of glacial acetic acid.[1]
-
Addition of Bromine: Carefully add 8 g of bromine to the solution dropwise with stirring.[1] It is advisable to perform this addition in a well-ventilated fume hood and, if necessary, cool the flask in an ice bath to control any exothermic reaction.
-
Reaction: Allow the reaction mixture to stand at room temperature overnight with continuous stirring.[1]
-
Completion of Reaction: After stirring overnight, gently heat the mixture on a steam bath for 10 minutes to ensure the reaction goes to completion.[1]
-
Work-up:
-
Pour the cooled reaction mixture onto crushed ice in a beaker.[1]
-
Carefully neutralize the mixture by adding solid sodium bicarbonate or a saturated aqueous solution until the effervescence ceases.[1] The pH should be neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[1]
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
Purify the resulting crude product by distillation to obtain pure this compound.[1]
-
Safety Precautions:
-
Bromine is highly corrosive and toxic. Handle it with extreme care in a fume hood and wear appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Acetic acid is corrosive.
-
Diethyl ether is highly flammable.
Alternative Brominating Agents
While elemental bromine is effective, other brominating agents can also be employed, often offering milder reaction conditions or different selectivities.
-
N-Bromosuccinimide (NBS): NBS is a solid and is often considered a safer and more convenient source of electrophilic bromine compared to liquid bromine.[2] It can be used for the selective bromination of various heterocyclic compounds.[3][4][5] For substrates sensitive to the acidic conditions generated by HBr, NBS can be a preferable choice.[6]
-
Copper(II) Bromide (CuBr₂): CuBr₂ can be used as a brominating agent, sometimes offering higher regioselectivity for the C5 position of thiazoles.[7]
Conclusion
The protocol described provides a reliable method for the regioselective bromination of 2-methylthiazole at the C5 position. This transformation is a fundamental step in the synthesis of more complex thiazole-containing molecules for pharmaceutical and materials science applications. The choice of brominating agent can be adapted based on the specific requirements of the substrate and desired reaction conditions. Careful control of stoichiometry and temperature is crucial for achieving high yields and minimizing the formation of byproducts.
References
- 1. ias.ac.in [ias.ac.in]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-2-methylthiazole Suzuki Reactions
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-methylthiazole. This resource provides troubleshooting guidance, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the most common causes?
A: Low yields in Suzuki couplings with this substrate typically stem from a few key areas:
-
Inactive Catalyst System: The chosen palladium catalyst or ligand may not be suitable for this specific heteroaryl bromide.
-
Suboptimal Base or Solvent: The base is crucial for activating the boronic acid, and the solvent system must facilitate the solubility of all components and promote the reaction.[1][2]
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and can rapidly decompose if the reaction is not performed under strictly inert conditions.[3]
-
Side Reactions: Protodebromination (loss of the bromine atom) and homocoupling of the boronic acid are common side reactions that consume starting materials.[4][5]
-
Poor Reagent Quality: Degradation of the boronic acid or impurities in the starting materials can inhibit the reaction.
Q2: What is a good starting point for reaction conditions for a Suzuki coupling with this compound?
A: A reliable set of initial conditions to screen would be:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (2 mol%) with a suitable ligand like SPhos (4-6 mol%).
-
Base: K₃PO₄ or K₂CO₃ (2-3 equivalents).
-
Solvent: A degassed mixture of 1,4-Dioxane/Water (4:1) or THF/Water (4:1).[6][7][8]
-
Temperature: 80-110 °C.[5]
-
Atmosphere: Strictly inert (Nitrogen or Argon).
Q3: I am observing significant protodebromination of my this compound starting material. How can I minimize this?
A: Protodebromination is a common issue with electron-rich heterocycles. To mitigate this:
-
Use Milder Bases: Strong bases can promote this side reaction. Consider switching from a strong base like an alkoxide to a milder one like K₂CO₃ or K₃PO₄.[5]
-
Lower the Reaction Temperature: High temperatures can accelerate side reactions. Reducing the temperature may slow the desired reaction but can significantly decrease debromination.[5]
-
Ensure Anhydrous Conditions (if applicable): While many Suzuki reactions use water, traces of water can act as a proton source in anhydrous setups. Ensure solvents and reagents are freshly dried if using a water-free system.[5]
-
Optimize Ligand Choice: Certain ligands may favor reductive elimination pathways leading to debromination. Screening different phosphine ligands can be beneficial.[5]
Q4: How do I prevent the homocoupling of my boronic acid?
A: Homocoupling is often caused by the presence of Pd(II) species and oxygen.[4] To prevent it:
-
Thoroughly Degas: Ensure the reaction mixture and solvents are rigorously degassed to remove oxygen.[9]
-
Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ can be advantageous. If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state, a process that can sometimes favor homocoupling.[4]
-
Control Stoichiometry: Using a slight excess of the boronic acid (1.1 - 1.5 equivalents) is common, but a large excess should be avoided.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues encountered during your experiments.
Issue 1: No reaction or conversion below 20%
| Potential Cause | Explanation & Troubleshooting Steps |
| Inactive Catalyst System | The palladium catalyst may not be active enough to facilitate the oxidative addition step, which is often rate-limiting.[1] Solutions: • Catalyst Choice: Switch to a more active Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily generates the active Pd(0) species.[1][4] While Pd(PPh₃)₄ is common, it may not be robust enough for every substrate.[1][10] • Ligand Selection: The choice of phosphine ligand is critical. For challenging heteroaryl substrates, bulky and electron-rich ligands are often required.[1] Consider screening ligands such as SPhos, XPhos, or P(t-Bu)₃.[1][11] |
| Suboptimal Base | The base plays a crucial role in the transmetalation step.[1] An inappropriate or weak base can lead to slow reaction rates or decomposition of the boronic acid.[12] Solutions: • Screen Bases: If a common base like K₂CO₃ is ineffective, try a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[1] In some cases, organic bases can be effective.[4] |
| Inadequate Degassing | The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive and leading to the formation of palladium black.[3] Solutions: • Improve Inert Atmosphere Technique: Ensure the reaction flask is properly evacuated and backfilled with an inert gas (Argon or Nitrogen) multiple times.[7][9] • Degas Solvents: Use a method like freeze-pump-thaw or sparging the solvent with an inert gas for at least 30 minutes before use.[6][9] |
| Low Reaction Temperature | The reaction may require more thermal energy to overcome the activation barrier, especially for the oxidative addition step. Solution: • Increase Temperature: Gradually increase the reaction temperature, for example, from 80 °C to 100-110 °C, while monitoring for potential decomposition.[5] |
Issue 2: Reaction starts but stalls, leaving significant starting material
| Potential Cause | Explanation & Troubleshooting Steps |
| Catalyst Deactivation | The active Pd(0) species may be precipitating as palladium black during the reaction.[3] This can be caused by prolonged high temperatures or trace oxygen. Solutions: • Use a More Robust Catalyst: Modern Buchwald-type pre-catalysts (e.g., XPhos Pd G3) are often more stable at higher temperatures. • Lower Temperature: A slightly lower reaction temperature might preserve the catalyst's activity over a longer period.[3] |
| Reagent Insolubility | One of the reagents or the catalyst itself may not be fully soluble in the chosen solvent system, limiting the reaction rate.[3] Solutions: • Screen Solvents: Test alternative solvent systems. Common choices include Toluene/H₂O, DMF, or THF/H₂O.[2][6] For example, if dioxane/water fails, DMF might provide better solubility. |
| Boronic Acid Decomposition | Boronic acids can be unstable, especially at high temperatures, and can undergo protodeboronation or form inactive boroxine trimers.[4] Solutions: • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and can be used as an alternative to the free acid.[4] • Check Reagent Quality: Ensure the boronic acid is pure and has been stored correctly. |
Data Presentation: Catalyst System Performance
The following table summarizes the performance of different palladium-based catalytic systems in the Suzuki coupling of structurally analogous bromo-heterocycles. This data provides a strong indication of expected performance for this compound.
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) [Ref] |
| System 1: Traditional | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid |
| 4-Methylphenylboronic acid | |||||
| 4-Methoxyphenylboronic acid | |||||
| System 2: Ligand-Based | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | N-Boc-2-pyrroleboronic acid |
| System 3: Buchwald Ligand | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid |
| System 4: NHC Ligand | Pd-PEPPSI-IPr | NHC | K₃PO₄ | Toluene/H₂O | Phenylboronic acid |
| Note: Yields for Systems 1, 3 and 4 are based on the coupling of 5-bromo-2-methylpyridin-3-amine, a structurally similar substrate.[8][10] Yield for System 2 is based on the coupling of 5-bromo-1-ethyl-1H-indazole.[13] Optimization for this compound is recommended. |
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a good starting point for screening reactions.[8][10]
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously at 85-95 °C under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Buchwald Ligand System (e.g., SPhos)
This protocol is recommended for challenging couplings or when Protocol 1 gives low yields.[1][11]
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Catalyst & Ligand Addition: In a separate vial under argon, pre-mix Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this mixture to the main reaction flask under a positive pressure of argon. Alternatively, use a pre-formed Buchwald pre-catalyst like SPhos Pd G3 (2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitoring & Work-up: Follow steps 6-8 from Protocol 1.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key chemical and logical processes involved in the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-2-methylthiazole reaction side products and impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-methylthiazole. The information is designed to help identify and mitigate the formation of common side products and impurities during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially available this compound?
A1: Commercially available this compound can contain impurities arising from its synthesis. Depending on the synthetic route, these may include unreacted starting materials such as 2-methylthiazole, over-brominated species like 2,5-dibromothiazole, and isomers such as 4-Bromo-2-methylthiazole. The purity of starting materials and precise control of reaction conditions are crucial to minimize these impurities.
Q2: How can I minimize the formation of di-brominated impurities during the synthesis of this compound?
A2: Over-bromination is a common issue. To minimize the formation of di-brominated impurities, it is crucial to control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine) and the reaction temperature. Using a slight excess of 2-methylthiazole and adding the brominating agent portion-wise at a low temperature can significantly improve the selectivity for the mono-brominated product.[1]
Q3: What are the primary side products observed during Suzuki coupling reactions with this compound?
A3: In Suzuki coupling reactions, two common side products are the homocoupling product of the boronic acid reagent and the protodeboronation product, where the boronic acid is replaced by a hydrogen atom.[2] Homocoupling is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is critical.[2] Protodeboronation can be minimized by using anhydrous solvents and ensuring a strictly inert atmosphere.
Q4: My Grignard reagent formation from this compound is sluggish and gives low yields. What could be the problem?
A4: Difficulty in initiating Grignard reagent formation is often due to a passivating layer of magnesium oxide on the magnesium turnings. Activation of the magnesium with iodine or 1,2-dibromoethane is recommended. Low yields can also result from the presence of moisture, which quenches the Grignard reagent, or a side reaction known as Wurtz coupling, where the Grignard reagent reacts with unreacted this compound. To mitigate these issues, ensure all glassware and solvents are scrupulously dry and maintain a slow addition rate of the halide to the magnesium suspension.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low yield of the desired cross-coupled product and significant formation of homocoupled biaryl byproduct.
Troubleshooting Workflow:
References
Technical Support Center: Purification of 5-Bromo-2-methylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 5-Bromo-2-methylthiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound derivatives synthesized via the Hantzsch thiazole synthesis?
A1: Common impurities include unreacted starting materials such as α-haloketones (e.g., a brominated ketone) and thioamides (e.g., thioacetamide).[1] Side products can also be present, including regioisomers, which may form under acidic reaction conditions.[2]
Q2: My this compound derivative appears to be degrading during column chromatography on silica gel. What could be the cause and how can I prevent it?
A2: Brominated thiazoles can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or debromination. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1-2% in the eluent) and then flushing with the mobile phase before loading your compound.[2] Alternatively, using a different stationary phase like neutral alumina might be beneficial for particularly sensitive compounds.
Q3: I am struggling to remove a closely related impurity from my this compound derivative. What purification technique is most effective for separating regioisomers or other closely related byproducts?
A3: For separating challenging mixtures of regioisomers or closely related impurities, high-performance liquid chromatography (HPLC) often provides the best resolution.[3] Careful optimization of column chromatography, including the use of a shallow solvent gradient, can also be effective.[4][5] In some cases, fractional crystallization may be successful if the isomers have sufficiently different solubilities in a particular solvent system.[4]
Q4: Can I purify my liquid this compound derivative by distillation?
A4: Yes, distillation can be a suitable method for purifying liquid this compound derivatives, especially for removing non-volatile impurities. The parent compound, this compound, has a boiling point of 199.2°C at atmospheric pressure.[6] For derivatives that may be thermally sensitive, vacuum distillation is recommended to lower the boiling point and prevent decomposition.[1][7]
Q5: What are some good starting solvent systems for recrystallizing this compound derivatives?
A5: The ideal recrystallization solvent will depend on the specific derivative. However, common choices for thiazole derivatives include single solvents like ethanol or isopropanol, or binary solvent systems such as ethanol/water or DMF/water.[8][9] A systematic solvent screening with small amounts of your compound is the best approach to identify the optimal conditions.[10][11]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Product degradation on the column | Acid-sensitive compound interacting with silica gel. | Neutralize the silica gel with a triethylamine-containing eluent before use.[2] Consider using neutral alumina as the stationary phase. |
| Poor separation of product and impurities | Inappropriate solvent system. | Optimize the eluent system by trying different solvent mixtures (e.g., ethyl acetate/hexanes, methanol/dichloromethane).[8] Employing a shallow gradient elution can improve separation of closely eluting compounds.[4][5] |
| Product does not elute from the column | The compound is too polar for the chosen eluent system. | Gradually increase the polarity of the eluent. If the compound is very polar, consider using a more polar solvent system like methanol in dichloromethane. Reverse-phase chromatography may also be an option. |
| Streaking or tailing of the product band | The compound is interacting too strongly with the stationary phase or is being overloaded. | Add a small amount of a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds). Reduce the amount of crude material loaded onto the column. |
| Co-elution of regioisomers | Isomers have very similar polarities. | Use a longer column, a finer mesh silica gel, or a very shallow solvent gradient to enhance separation.[4] Preparative HPLC is often the most effective method for separating challenging regioisomers.[3] |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product "oils out" instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of a "poor" solvent to the hot solution to induce crystallization. Try a different solvent system with a lower boiling point. Allow the solution to cool more slowly. |
| No crystal formation upon cooling | The solution is not sufficiently saturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.[1] |
| Low recovery of purified product | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath to minimize solubility.[1] Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| Impurities crystallize with the product | The chosen solvent does not effectively differentiate between the product and the impurity. | Perform a systematic solvent screening to find a solvent where the impurity is either very soluble or very insoluble at all temperatures.[10][11] A second recrystallization from a different solvent system may be necessary. |
| Colored impurities persist in the crystals | The impurity is trapped within the crystal lattice. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this method with caution as it can also adsorb the desired product. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of a solid this compound derivative.
Materials:
-
Crude this compound derivative
-
Silica gel (60-120 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point for many thiazole derivatives is a mixture of hexane and ethyl acetate.[8] The ideal solvent system should give your product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent, gradually increasing the proportion of the polar solvent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for recrystallizing a solid this compound derivative.
Materials:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., ethanol, ethanol/water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excess.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1] Dry the purified crystals completely.
Quantitative Data Summary
The following table provides illustrative data on the effectiveness of different purification techniques for thiazole derivatives. The actual yield and purity for a specific this compound derivative may vary depending on the nature of the compound and the impurities present.
| Purification Method | Typical Starting Purity (%) | Typical Final Purity (%) | Typical Yield (%) | Notes |
| Column Chromatography | 70 - 90 | > 98 | 60 - 85 | Effective for separating a wide range of impurities, including those with similar polarities. Yield can be affected by the difficulty of the separation. |
| Recrystallization | 85 - 95 | > 99 | 70 - 90 | Excellent for removing small amounts of impurities from a solid product. Yield is dependent on the compound's solubility profile. |
| Vacuum Distillation | 80 - 95 | > 98 | 75 - 95 | Suitable for liquid derivatives. Very effective at removing non-volatile impurities. Potential for thermal degradation of sensitive compounds.[1] |
Visualizations
Caption: General purification workflow for this compound derivatives.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 5-Bromothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the synthesis of 5-bromothiazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Sandmeyer reaction for the synthesis of 5-bromothiazole from 2-amino-5-bromothiazole has a very low yield. What are the potential causes and solutions?
A1: Low yields in this Sandmeyer-type reaction are a common issue and can often be attributed to the instability of the diazonium salt intermediate. Here are several factors to consider and troubleshoot:
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Temperature Control: The diazotization step is highly exothermic and the resulting diazonium salt is thermally unstable. It is crucial to maintain a low temperature, typically between -5°C and 0°C, throughout the addition of sodium nitrite.[1] Letting the temperature rise can lead to decomposition of the diazonium salt and the formation of unwanted byproducts.
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Rate of Addition: Slow, dropwise addition of the sodium nitrite solution is essential to maintain temperature control and prevent localized overheating.[1]
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Acid Concentration: The reaction is performed in a mixture of phosphoric and nitric acids.[1] Ensure that the acids are of the correct concentration and are used in the specified ratios to ensure complete dissolution of the starting material and efficient diazotization.
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Purity of Starting Material: Impurities in the 2-amino-5-bromothiazole can interfere with the diazotization reaction. Consider recrystallizing the starting material if its purity is questionable.
Q2: I am observing the formation of a significant amount of dark, tarry byproducts in my reaction mixture. How can I minimize this?
A2: The formation of tarry byproducts is often a result of the decomposition of the diazonium salt or side reactions. To mitigate this:
-
Maintain Low Temperatures: As mentioned, strict temperature control is critical to prevent the decomposition of the diazonium salt into phenolic and other polymeric byproducts.
-
Efficient Stirring: Ensure the reaction mixture is stirred efficiently to maintain homogeneity and prevent localized concentration and temperature gradients.
-
Degassing: While not always cited as a primary concern for this specific reaction, ensuring that solvents are adequately degassed can sometimes help in minimizing side reactions, especially if trace metals that can catalyze decomposition are present.
Q3: During the bromination of thiazole to produce 5-bromothiazole, I am getting a mixture of brominated products. How can I improve the selectivity for the 5-bromo isomer?
A3: Achieving high regioselectivity in the direct bromination of thiazole can be challenging. The substitution pattern is influenced by the reaction conditions and the brominating agent used.
-
Choice of Brominating Agent: Using a milder brominating agent than elemental bromine, such as N-Bromosuccinimide (NBS), can sometimes offer better control and selectivity.
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Reaction Conditions: The solvent and temperature can influence the position of bromination. Some literature suggests that bromination of 2-substituted thiazoles can direct bromination to the 5-position.[2]
-
Formation of Dibrominated Byproducts: Over-bromination leading to products like 2,5-dibromothiazole is a common issue.[3] To avoid this, use a stoichiometric amount or a slight excess of the brominating agent and monitor the reaction closely by TLC or GC to stop it once the starting material is consumed.
Q4: My final product is a dark-colored oil or solid. What is the best way to purify 5-bromothiazole?
A4: The crude product of 5-bromothiazole synthesis is often colored due to impurities. Several purification methods can be employed:
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Column Chromatography: This is a very effective method for separating 5-bromothiazole from byproducts and colored impurities. A typical eluent system is a gradient of ethyl acetate in hexanes on a silica gel column.[1]
-
Distillation: If the product is a liquid, vacuum distillation can be an effective purification method.
-
Steam Distillation: For colored impurities, suspending the crude product in a dilute NaOH solution followed by steam distillation can be effective. The distillate can then be extracted, dried, and further purified.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used for purification.
Quantitative Data Summary
The following tables summarize key quantitative data from representative synthetic protocols for 5-bromothiazole and its precursors.
Table 1: Reaction Conditions for Sandmeyer Synthesis of 5-Bromothiazole from 2-Amino-5-bromothiazole [1]
| Parameter | Value |
| Starting Material | 2-Amino-5-bromothiazole |
| Reagents (Stage 1) | Phosphoric acid, Nitric acid, Sodium nitrite |
| Temperature (Stage 1) | -5°C |
| Reaction Time (Stage 1) | 1 hour |
| Reagents (Stage 2) | Hypophosphorous acid |
| Temperature (Stage 2) | 0 - 20°C |
| Reaction Time (Stage 2) | Allowed to warm to room temperature overnight |
Table 2: Conditions for Bromination of 2-Aminothiazole [4]
| Parameter | Value |
| Starting Material | 2-Aminothiazole |
| Reagents | Bromine, Acetic acid |
| Temperature | 0 - 30°C |
| Reaction Time | 2 hours |
| Yield | 75% |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Bromothiazole via Sandmeyer-type Reaction[1]
This protocol describes the deamination of 2-amino-5-bromothiazole.
Materials:
-
2-amino-5-bromothiazole
-
Phosphoric acid (86% solution in water)
-
Concentrated Nitric acid
-
Sodium nitrite
-
Hypophosphorous acid
-
Sodium hydroxide (NaOH)
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Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, cool a mixture of phosphoric acid (106 ml of an 86% solution in water) and concentrated nitric acid (19.2 ml) to -5°C.
-
To this cooled mixture, add 2-amino-5-bromothiazole (12.58 g, 70 mmol).
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Prepare a solution of sodium nitrite (7.59 g, 110 mmol) in water (26 ml).
-
Add the sodium nitrite solution dropwise to the reaction mixture over 45 minutes, ensuring the temperature is maintained at -5°C.
-
After the addition is complete, stir the mixture at -5°C for an additional 15 minutes.
-
-
Deamination:
-
Add hypophosphorous acid (38.8 ml) dropwise to the reaction mixture over 30 minutes, keeping the temperature below 0°C.
-
Stir the mixture at 0°C for 150 minutes.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a solution of NaOH (85 g) in water (400 ml).
-
Neutralize the mixture by adding 5N NaOH solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 200 ml).
-
Combine the organic layers and wash with saturated NaCl solution.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of 10% EtOAc in hexanes to obtain the pure 5-bromothiazole.
-
Visualizations
Experimental Workflow for 5-Bromothiazole Synthesis
Caption: Workflow for the synthesis of 5-bromothiazole.
Troubleshooting Logic for Low Yield in Sandmeyer Reaction
References
- 1. 5-Bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Regioselective Suzuki Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ligand selection for regioselective Suzuki cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the ligand in controlling regioselectivity in a Suzuki coupling reaction?
A1: The ligand plays a crucial role in influencing the regioselectivity of Suzuki couplings, particularly when a substrate has multiple potential reaction sites. The steric and electronic properties of the ligand coordinated to the palladium catalyst can dictate which site the catalyst preferentially undergoes oxidative addition with. Bulky and electron-rich ligands can direct the catalyst to the less sterically hindered position on a substrate.[1][2][3] The choice of ligand can influence the transmetallation mechanism and the rate of reductive elimination, which are key to achieving high regioselectivity.[1]
Q2: How do I choose an appropriate starting ligand for a novel regioselective Suzuki coupling?
A2: When developing a new regioselective Suzuki coupling, it is advisable to start with a screening of common ligand classes. Bulky biarylphosphine ligands, such as SPhos and RuPhos, have proven effective in a broad range of palladium-catalyzed cross-coupling reactions and can be a good starting point.[1] The selection should be guided by the electronic and steric properties of your specific substrates. For electron-rich or sterically hindered substrates, more electron-rich and bulky ligands may be required to promote efficient oxidative addition and reductive elimination.[2][3][4]
Q3: My reaction is producing a mixture of regioisomers. What are the first troubleshooting steps?
A3: Achieving high regioselectivity can be challenging. If you are observing a mixture of regioisomers, consider the following initial steps:
-
Ligand Modification: The choice of ligand is paramount.[1] A ligand screen is often the most effective approach. Experiment with ligands of varying steric bulk and electronic properties.
-
Solvent Screening: The polarity of the solvent can influence the reaction pathway by stabilizing or destabilizing key intermediates. A change in solvent can sometimes even reverse the regioselectivity.[5]
-
Temperature Adjustment: Reactions can be under kinetic or thermodynamic control. Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can favor the more stable, thermodynamically controlled product.[5]
Q4: Can the base influence the regioselectivity of my Suzuki coupling?
A4: Yes, the choice of base can impact the outcome of a Suzuki coupling, including its regioselectivity. The base is involved in the activation of the organoboron species, and its strength and nature can affect the rate of transmetallation. While the ligand often has a more direct influence on regioselectivity, it is a parameter that should be considered during optimization. In some cases, screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can lead to improved results.[6][7]
Troubleshooting Guides
Problem 1: Poor or No Conversion
Symptoms:
-
Low yield of the desired product.
-
Recovery of starting materials.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Ensure the palladium precatalyst and ligand are of high quality and properly stored. Consider using a more active, pre-formed catalyst. Some Pd(II) precatalysts require in-situ reduction, which can sometimes be inefficient.[2] |
| Slow Oxidative Addition | This is common with electron-rich or sterically hindered aryl halides.[8] Use more electron-rich and bulky ligands like Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) to facilitate this step.[3][4] |
| Inefficient Transmetallation | The choice of base and solvent is critical. Ensure the base is strong enough to activate the boronic acid/ester. The addition of water as a co-solvent can sometimes be beneficial.[7] |
| Catalyst Decomposition | High reaction temperatures can lead to the formation of palladium black and loss of catalytic activity.[2] If high temperatures are necessary, screen for more thermally stable ligands. |
Problem 2: Low Regioselectivity
Symptoms:
-
Formation of a mixture of regioisomeric products.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Ligand | The steric and electronic properties of the ligand are the primary drivers of regioselectivity.[1] A thorough ligand screening is the most effective troubleshooting step. Bulky ligands often favor reaction at the less sterically hindered position. |
| Reaction Temperature | The reaction may be proceeding under thermodynamic control, leading to the more stable isomer. To favor the kinetic product, try running the reaction at a lower temperature.[5] |
| Solvent Effects | The solvent can influence the stability of intermediates in the catalytic cycle. Screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, THF, DMF).[5] |
Problem 3: Side Reactions (Homocoupling, Protodeboronation)
Symptoms:
-
Formation of undesired byproducts resulting from the coupling of two organoboron reagents (homocoupling) or cleavage of the C-B bond (protodeboronation).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Oxygen Contamination | Traces of oxygen can promote homocoupling.[4] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). |
| Harsh Reaction Conditions | High temperatures and prolonged reaction times can lead to protodeboronation.[9] Try to run the reaction under milder conditions if possible. |
| Base Strength | A very strong base can sometimes promote side reactions.[10] Screen different bases to find a balance between reactivity and selectivity. |
| Ligand Choice | Bulky ligands can help to suppress homocoupling by disfavoring the formation of the homocoupled product.[4] |
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in Regioselective Suzuki Coupling
This protocol outlines a parallel screening approach to efficiently identify a suitable ligand for a desired regioselective transformation.
-
Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the limiting substrate (1.0 equiv.), the boronic acid or ester coupling partner (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst/Ligand Stock Solutions: In a glovebox, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and a panel of phosphine ligands (2.5 mol%) in an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Setup: To each reaction vial, add the appropriate volume of the palladium precatalyst stock solution followed by the stock solution of a unique ligand for each vial.
-
Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a magnetic stir plate. Heat the reactions at the desired temperature for a set period (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, quench the reactions (e.g., with water or saturated NH₄Cl). Extract the organic components with a suitable solvent (e.g., ethyl acetate). Analyze the crude reaction mixtures by ¹H NMR or GC-MS to determine the conversion and the ratio of regioisomers.
Protocol 2: Optimization of Reaction Parameters
Once a promising ligand has been identified, further optimization of other reaction parameters is recommended.
-
Temperature Screening: Set up a series of reactions using the best-identified ligand and vary the reaction temperature (e.g., room temperature, 60 °C, 80 °C, 100 °C) while keeping other parameters constant.
-
Base Screening: Using the optimal temperature and ligand, screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF).
-
Solvent Screening: With the best ligand, base, and temperature, screen a range of anhydrous solvents (e.g., Toluene, Dioxane, THF, DMF, MeCN).
-
Analysis: Analyze the outcome of each reaction by ¹H NMR or GC-MS to determine the conditions that provide the highest yield and regioselectivity.
Visual Guides
Caption: A troubleshooting workflow for addressing poor regioselectivity.
References
- 1. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
Technical Support Center: Overcoming Poor Reactivity in 5-Bromo-2-methylthiazole Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-methylthiazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with this substrate. The inherent electronic properties of the thiazole ring can sometimes lead to poor reactivity, but with careful optimization of reaction conditions, successful couplings can be achieved.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is resulting in a low yield. What are the most common causes?
Low yields in Suzuki-Miyaura couplings with this compound can often be attributed to several factors. A primary consideration is the selection of the catalyst and ligand, which is critical for the efficient coupling of electron-rich heteroaryl halides.[1] Inefficient oxidative addition of the palladium catalyst to the C-Br bond of the thiazole ring can be a rate-limiting step.[1]
Potential causes and solutions include:
-
Suboptimal Catalyst System: The chosen palladium catalyst may not be active enough for this specific substrate. Consider screening various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with bulky, electron-rich phosphine ligands such as SPhos or XPhos, which are often effective for heteroaryl couplings.[1]
-
Inappropriate Reaction Conditions: Temperature, solvent, and the choice of base are crucial. Optimization of the reaction temperature may be necessary, with higher temperatures sometimes required.[1][2] The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) must be carefully selected to ensure it is sufficiently strong.[1] The solvent system should be optimized for the solubility of all reactants.[1]
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or exposure to oxygen. It is essential to use pure reagents and solvents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1][3]
-
Protodeboronation of the Boronic Acid: Boronic acids can be susceptible to hydrolysis, a side reaction known as protodeboronation.[1] Using anhydrous conditions and an appropriate base can help minimize this issue.
Q2: I am observing significant debromination of my this compound starting material. How can I prevent this side reaction?
Debromination is a common side reaction where the bromine atom is replaced by a hydrogen atom, leading to the formation of 2-methylthiazole.[4] This side reaction is often promoted by:
-
High Reaction Temperatures: Elevated temperatures can increase the rate of debromination.[4] It is advisable to screen lower temperatures.
-
Strong Bases: The use of strong bases can promote hydrodehalogenation.[4] Switching to a milder base, such as K₂CO₃ or K₃PO₄, can be beneficial.[3][4]
-
Presence of Hydride Sources: Impurities like water or alcohols in the reaction mixture can act as hydride donors. Using anhydrous solvents and reagents under an inert atmosphere is crucial.[4]
Q3: Which cross-coupling reactions are generally suitable for this compound?
This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1][5]
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.[6][7][8]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[9][10][11]
-
Kumada Coupling: For the reaction with Grignard reagents to form C-C bonds.[14][15]
-
Direct Arylation: An atom-economical method for C-H functionalization.[16][17]
The choice of reaction will depend on the desired final product and the functional group tolerance of the specific transformation.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
If you are experiencing low or no conversion of your this compound in a Suzuki-Miyaura coupling, a systematic approach to troubleshooting is recommended.
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
Issue 2: Formation of Alkyne Homocoupling Byproduct in Sonogashira Coupling
A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, often referred to as Glaser coupling. This is typically promoted by the presence of oxygen and the copper(I) co-catalyst.[11]
Caption: Strategies to minimize alkyne homocoupling in Sonogashira couplings.
Data Presentation
The following tables provide a summary of generally recommended starting conditions for various cross-coupling reactions with this compound. These are based on protocols for similar heteroaryl bromides and should be used as a starting point for optimization.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Arylboronic acid (1.2-1.5 equiv.) |
| Catalyst | Pd(OAc)₂ (2-5 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%) or Pd(PPh₃)₄ (5-10 mol%) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF |
| Temperature | 80-110 °C |
| Atmosphere | Inert (e.g., Argon or Nitrogen) |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Primary or Secondary Amine (1.2 equiv.) |
| Catalyst | Pd₂(dba)₃ (2 mol%) with a suitable phosphine ligand (e.g., Xantphos, 4 mol%) |
| Base | NaOtBu or Cs₂CO₃ (1.4 - 2.0 equiv.)[18] |
| Solvent | Toluene or 1,4-Dioxane[18] |
| Temperature | 80-110 °C[18] |
| Atmosphere | Inert (e.g., Argon or Nitrogen) |
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Terminal Alkyne (1.2 equiv.) |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) with CuI (5-10 mol%) |
| Base | Et₃N or i-Pr₂NH (often used as solvent or co-solvent)[9] |
| Solvent | THF, DMF, or Acetonitrile[9] |
| Temperature | Room Temperature to 80 °C[9] |
| Atmosphere | Inert (e.g., Argon or Nitrogen) |
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for your experiments with this compound. Note: These are general procedures and may require optimization for your specific substrate and coupling partner.
General Procedure for Suzuki-Miyaura Coupling
Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the palladium catalyst and ligand, followed by the degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by flash chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst and ligand to an oven-dried reaction vessel. Add the base (e.g., NaOtBu), this compound (1.0 equiv.), and a stir bar.
-
Inert Atmosphere: Seal the vessel and, if not in a glovebox, evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene), followed by the amine (1.2 equiv.) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wwjmrd.com [wwjmrd.com]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Kumada coupling - Wikipedia [en.wikipedia.org]
- 15. Kumada Coupling [organic-chemistry.org]
- 16. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 17. Direct arylation as a versatile tool towards thiazolo[5,4-d]thiazole-based semiconducting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Removal of Palladium Catalyst from Heck Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from the products of Heck reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide you through the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove palladium from my Heck reaction product?
A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies such as the FDA and EMA due to its potential toxicity. For instance, the International Council for Harmonisation (ICH) Q3D guideline for elemental impurities classifies palladium as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day .[1] This translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 g.[1] Beyond regulatory compliance, palladium residues can also interfere with downstream chemical reactions and biological assays, leading to unreliable results and potential product degradation.[2]
Q2: What are the most common methods for removing palladium catalysts after a Heck reaction?
A2: The most prevalent methods for palladium removal include:
-
Adsorption: Utilizing solid supports with high surface areas, such as activated carbon or silica gel, to adsorb the palladium species.
-
Scavenging: Employing solid-supported reagents (scavengers) functionalized with ligands that have a high affinity for palladium, such as thiols, thioureas, and amines.[1]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of solution.[3]
-
Solvent Extraction: Using a liquid-liquid extraction to partition the palladium into a separate phase.
-
Crystallization: Purifying the product through recrystallization, which can sometimes leave palladium impurities behind in the mother liquor.
Q3: How do I choose the most suitable palladium removal method for my experiment?
A3: The optimal method depends on several factors, including the nature of your product (solubility, stability), the form of the palladium residue (homogeneous or heterogeneous), the solvent system, the required level of purity, and the scale of the reaction. A decision-making workflow is provided below to help guide your selection.
Q4: What are palladium scavengers and how do they function?
A4: Palladium scavengers are typically silica or polystyrene-based materials that have been functionalized with groups that exhibit a strong affinity for palladium.[1] Common functional groups include thiols, thioureas, and dimercaptotriazine (DMT).[1] When the reaction mixture is treated with a scavenger, the palladium binds to these functional groups, and the resulting solid-supported palladium complex can be easily removed by filtration.[1]
Q5: Can activated carbon be used for palladium removal, and what are its limitations?
A5: Yes, activated carbon is a cost-effective and commonly used adsorbent for removing palladium residues.[1] However, its non-specific nature can lead to the adsorption of the desired product, resulting in significant yield loss.[1][4] The efficiency of palladium removal with activated carbon can also be lower compared to more specialized metal scavengers.[1]
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalyst from Heck reaction products.
Issue 1: Incomplete Palladium Removal
Symptom: Residual palladium levels remain above the acceptable limit after purification.
| Possible Cause | Suggested Solutions |
| Incorrect Method Selection | For soluble palladium species, simple filtration through Celite® will be ineffective. Switch to a method suitable for homogeneous catalysts, such as treatment with a palladium scavenger or activated carbon.[5] |
| Suboptimal Scavenger Performance | - Scavenger Screening: Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to identify the most effective one for your specific palladium species and solvent system.[4] - Increase Scavenger Equivalents: If using an insufficient amount of scavenger, increase the equivalents relative to the palladium catalyst. A typical starting point is 5 equivalents.[4] - Optimize Reaction Conditions: Increase the temperature (e.g., to 50 °C) and/or extend the treatment time (up to 24 hours) to enhance scavenger efficiency.[6] |
| Product-Palladium Complexation | The product itself may form a stable complex with palladium, hindering its removal. Try adding a competing ligand or changing the solvent to disrupt this interaction before introducing the scavenger.[4] |
| Poor Mass Transfer | Ensure vigorous stirring during treatment with a solid-supported scavenger or adsorbent to maximize contact with the palladium in solution. For larger scale, a rotating bed reactor can improve efficiency.[4] |
Issue 2: Significant Product Loss
Symptom: Low yield of the desired product after the palladium removal step.
| Possible Cause | Suggested Solutions |
| Non-specific Adsorption on Activated Carbon | - Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal.[4] - Solvent Selection: Choose a solvent that minimizes product adsorption while maintaining good palladium removal.[4] |
| Product Binding to Scavenger | - Reduce Scavenger Loading: Use the minimum effective amount of scavenger.[5] - Wash the Scavenger: After filtration, thoroughly wash the scavenger with fresh solvent to recover any bound product.[5] - Screen Different Scavengers: Some scavengers may have a lower affinity for your product. |
| Product Instability | The purification conditions (e.g., temperature, pH) may be degrading your product. Ensure the chosen method is compatible with the stability of your compound. |
Issue 3: Inconsistent Results Between Batches
Symptom: The efficiency of palladium removal varies significantly from one reaction batch to another.
| Possible Cause | Suggested Solutions |
| Variability in Palladium Species | The nature of the palladium species (e.g., oxidation state) may differ at the end of each reaction. Standardize the reaction work-up procedure before palladium removal to ensure consistency.[1] |
| Inconsistent Scavenger/Adsorbent Handling | Ensure proper storage and handling of scavengers and adsorbents, as some can be sensitive to air and moisture.[6] |
| Inconsistent Procedure | Strictly adhere to the established protocol for palladium removal, including reaction time, temperature, and stirring rate. |
Data Presentation: Efficiency of Palladium Removal Methods
The following tables summarize quantitative data on the efficiency of various palladium removal techniques from different sources.
Table 1: Efficiency of Palladium Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Conditions | Reference |
| SiliaMetS® Thiol | 1,300 | 2 | >99.8% | 50 wt%, 35°C, 17 h in THF/water | [7] |
| MP-TMT | 330 | 7 | 97.9% | 0.20 wt, DMF, overnight | [8] |
| Si-TMT | 33,000 | <200 | >99.4% | 5 equivalents, RT, overnight | [9] |
| SEM26 | 1668 | 20 | 98.8% | 0.6 w/w, 50°C, 4 h | [10] |
| SiliaMetS® Thiol | 1668 | 70 | 95.8% | 0.6 w/w, 50°C, 4 h | [10] |
| ISOLUTE® Si-TMT | 1668 | 161 | 90.3% | 0.6 w/w, 50°C, 4 h | [10] |
| Polychelated Resin (PCR-B2) | 328 | 4 | 98.8% | 0.4 wt, recirculation | [8] |
Table 2: Efficiency of Activated Carbon and Other Methods
| Method | Adsorbent/Reagent | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Conditions | Reference |
| Adsorption | Activated Carbon (Darco KB-G) | 1668 | 633 | 62.0% | 0.6 w/w, 50°C, 4 h | [10] |
| Adsorption | Activated Carbon | 500 | ~65 | 87% | 2g / 10mL, 16h | [11] |
| Binary System | Nuchar AquaGuard + 1,2-ethanedithiol | 9100 | <273 | >97% | 0.7 wt Nuchar, 0.35 wt chelator, RT, 8 h | [8] |
| Filtration | Celite® | 80-100 | <10 | >87.5% | Filtration of macroscopic Pd | [8] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).
-
Scavenger Addition: Add the selected silica-based scavenger. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[1]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally by monitoring the palladium concentration in aliquots.[1]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[4]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[4]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.[6]
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[1]
-
Concentration: Concentrate the combined filtrate and washings to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Protocol 3: Removal of Heterogeneous Palladium by Filtration through Celite®
-
Prepare the Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (1-2 cm thick) over the filter paper and gently press down to create a level and compact bed. Pre-wet the Celite® pad with the solvent used in the reaction mixture.[5]
-
Dilute the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[3]
-
Filter the Reaction Mixture: Slowly pour the diluted mixture onto the center of the Celite® bed. Apply gentle vacuum to draw the solution through the filter.[5]
-
Wash the Celite® Pad: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[5]
-
Collect the Filtrate: The filtrate contains the product, now free of the heterogeneous palladium catalyst.
Mandatory Visualization
Caption: Decision workflow for selecting a palladium removal method.
Caption: General workflow for palladium removal using a scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotage.com [biotage.com]
- 10. cphi-online.com [cphi-online.com]
- 11. biotage.com [biotage.com]
Preventing debromination in 5-Bromo-2-methylthiazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing debromination during chemical reactions involving 5-Bromo-2-methylthiazole.
Troubleshooting Guide: Minimizing Debromination
Debromination, the undesired replacement of a bromine atom with a hydrogen atom, is a common side reaction that lowers the yield of the desired product. This guide addresses specific issues you might encounter during your experiments.
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Question: I am observing a significant amount of 2-methylthiazole as a byproduct in my Suzuki-Miyaura coupling reaction with this compound. How can I minimize this?
Answer: Hydrodehalogenation (debromination) in Suzuki-Miyaura coupling is often caused by the formation of palladium-hydride species. Here are several factors to consider and optimize:
-
Choice of Base: Strong bases can sometimes promote debromination. Consider switching to a weaker inorganic base. Finely ground bases can also improve reaction kinetics and reduce side reactions.
-
Catalyst and Ligand System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands generally promote the desired reductive elimination step over debromination.
-
Solvent: Solvents can be a source of hydride. Ensure you are using anhydrous, degassed solvents. Aprotic solvents are generally preferred.
-
Temperature and Reaction Time: Higher temperatures and prolonged reaction times can increase the likelihood of debromination. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate.
Quantitative Data on Base and Catalyst Selection for Aryl Bromides (Illustrative)
| Catalyst System | Base | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Yield of Debrominated Product (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 | 5-10 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Doxane | 80 | 92 | <5 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 110 | 78 | >15 |
Data compiled from various sources on analogous heteroaryl bromides for illustrative purposes. Yields are highly substrate and condition dependent.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Stir the reaction mixture at 80°C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Debromination during Lithiation or Grignard Reagent Formation
Question: When I attempt to form the lithio- or Grignard reagent of this compound, I get low yields and a significant amount of the debrominated starting material. What is causing this?
Answer: Debromination during metal-halogen exchange can be caused by proton sources in the reaction mixture or by the instability of the organometallic intermediate.
-
Anhydrous Conditions: Organolithium and Grignard reagents are extremely strong bases and will react with any available proton source, including trace amounts of water in the solvent or on the glassware. Ensure all glassware is flame-dried and solvents are rigorously dried.
-
Choice of Reagent: For lithiation, n-Butyllithium (n-BuLi) is commonly used. However, if debromination is a persistent issue, consider using a less basic organolithium reagent like sec-Butyllithium or tert-Butyllithium, which can sometimes favor halogen-metal exchange over proton abstraction. Using a hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) can also be effective for deprotonation at other positions without causing bromine exchange.
-
Temperature Control: These reactions are typically performed at low temperatures (e.g., -78°C) to ensure the stability of the organometallic intermediate and to control the reaction rate. Allowing the reaction to warm prematurely can lead to decomposition and debromination.
Experimental Protocol: Lithiation and Trapping with an Electrophile
Materials:
-
This compound (1.0 mmol)
-
n-Butyllithium (1.1 mmol, 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Electrophile (e.g., benzaldehyde, 1.2 mmol)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add this compound and anhydrous THF.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise, maintaining the temperature at -78°C.
-
Stir the mixture at -78°C for 30-60 minutes.
-
Add the electrophile dropwise at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in my reactions with this compound?
A1: Debromination is an undesired side reaction where the bromine atom on the thiazole ring is replaced by a hydrogen atom, leading to the formation of 2-methylthiazole. This is problematic because it consumes your starting material, reduces the yield of your desired product, and can complicate the purification process due to the similar properties of the byproduct and starting material.
Q2: Which reaction conditions are most likely to cause debromination?
A2: Several factors can promote debromination:
-
High Temperatures: Elevated temperatures can provide the energy needed to overcome the activation barrier for debromination pathways.
-
Strong Bases: Certain strong bases, particularly alkoxides, can act as hydride donors or promote elimination reactions that lead to debromination.
-
Presence of Hydride Sources: Protic solvents (like alcohols), water, or even certain reagents can serve as a source of hydride for reductive debromination.
-
Highly Active Catalysts: While desirable for the main reaction, some highly active palladium catalysts can also efficiently catalyze the debromination side reaction if not properly optimized.
Q3: How can I choose the best palladium catalyst and ligand to avoid debromination in cross-coupling reactions?
A3: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands are generally recommended as they can accelerate the reductive elimination step of the catalytic cycle, which forms the desired C-C bond, making it kinetically more favorable than the competing debromination pathway. Ligands such as SPhos, XPhos, and RuPhos often provide good results.
Q4: Are there alternatives to palladium-catalyzed cross-coupling reactions that might be less prone to debromination?
A4: While palladium catalysis is very versatile, you could consider other cross-coupling methods. For instance, nickel-catalyzed cross-coupling reactions can sometimes offer different reactivity and selectivity profiles and may be less prone to hydrodehalogenation under certain conditions. Reductive cross-coupling methods that use a metal reductant can also be an alternative.[1]
Q5: In a Stille coupling, what are the common side reactions besides debromination?
A5: Besides debromination, the most common side reaction in Stille coupling is the homocoupling of the organostannane reagent to form a dimer. This can be minimized by careful control of reaction conditions and the purity of the reagents.
Visualizations
Caption: Competing pathways in Suzuki coupling.
Caption: Troubleshooting workflow for debromination.
References
Technical Support Center: Stabilizing 5-Bromo-2-methylthiazole for Long-Term Storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of 5-Bromo-2-methylthiazole.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1][2] It is also crucial to protect the compound from light. Some suppliers also recommend storage at -20°C.
Q2: What are the primary degradation pathways for this compound?
A2: Based on data from similar thiazole derivatives, the primary degradation pathways for this compound are likely to be hydrolysis, oxidation, and photolysis.[3][4] The thiazole ring can be susceptible to oxidative cleavage, and the carbon-bromine bond can be cleaved under photolytic conditions.[3]
Q3: How can I assess the purity and stability of my this compound sample?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to assess the purity and detect degradation products.[3] This method can separate the parent compound from any impurities or degradants that may have formed during storage.
Q4: Is this compound sensitive to air or moisture?
A4: Yes, some sources indicate that similar bromo-thiazole compounds are air-sensitive.[5] Therefore, handling the compound under an inert atmosphere and storing it in a desiccated environment is recommended to prevent potential degradation.
Q5: What are the known incompatibilities of this compound?
A5: this compound should be stored away from strong acids, strong bases, and oxidizing agents to prevent chemical reactions that could lead to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of the compound (yellowing or browning) | Exposure to air, light, or elevated temperatures. | Store the compound under an inert atmosphere at 2-8°C and protect it from light. If discoloration is observed, re-analyze the purity by HPLC before use. |
| Appearance of new peaks in the HPLC chromatogram | Degradation of the compound. | Review storage conditions. Identify the degradation products using techniques like LC-MS/MS. Consider re-purification if the impurity levels are significant. |
| Inconsistent experimental results | Use of a degraded or impure sample. | Always use a fresh sample or a sample that has been properly stored and its purity confirmed by HPLC before conducting experiments. |
| Precipitation or crystallization upon storage | Improper solvent or storage temperature. | Ensure the compound is stored in a suitable, dry solvent if in solution. If storing the neat compound, ensure the temperature is appropriate to its physical state (liquid or solid). |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
| Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[3] |
| Base Hydrolysis | Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[3] |
| Oxidative Degradation | Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[3] |
| Thermal Degradation | Place a known amount of the solid compound in an oven at 70°C for 48 hours. Dissolve in the mobile phase before analysis. |
| Photolytic Degradation | Expose the stock solution to a combination of UV and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be kept in the dark. |
3. Sample Analysis:
-
Analyze the stressed samples and an unstressed control solution using the stability-indicating HPLC method detailed below.
-
Use a photodiode array (PDA) detector to monitor for peak purity and identify the formation of new peaks.
-
For identification of unknown degradation products, LC-MS/MS analysis is recommended.[3]
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: AcetonitrileGradient elution may be required to achieve optimal separation. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 254 nm (or the λmax of this compound) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Data Presentation
Table 1: Recommended Storage Conditions Summary
| Parameter | Recommendation |
| Temperature | 2-8°C (or -20°C for extended storage) |
| Atmosphere | Inert (Argon or Nitrogen) |
| Light | Protect from light (use amber vials) |
| Moisture | Store in a desiccated environment |
| Incompatibilities | Strong acids, strong bases, oxidizing agents |
Table 2: Forced Degradation Study Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Dry Heat | 70°C | 48 hours |
| Photolytic | UV/Visible Light | Ambient | Per ICH Q1B |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for the forced degradation study of this compound.
References
- 1. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. labproinc.com [labproinc.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. biomedres.us [biomedres.us]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Spectroscopic Data of 5-Bromo-2-methylthiazole: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative analysis of the 1H NMR spectroscopic data for 5-Bromo-2-methylthiazole and related thiazole derivatives, supported by experimental protocols and data visualization to aid in structural elucidation and purity assessment.
Comparison of 1H NMR Data
The 1H NMR spectrum of this compound is characterized by two key signals: a singlet corresponding to the methyl protons at the C2 position and a singlet for the proton at the C4 position. The electronegative bromine atom at the C5 position influences the chemical shift of the C4-H proton. To provide a clear comparison, the following table summarizes the 1H NMR data for this compound alongside its non-brominated counterpart and other halogenated analogues.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| This compound | -CH₃ | ~2.7 | Singlet | N/A | CDCl₃ |
| C4-H | ~7.5 | Singlet | N/A | CDCl₃ | |
| 2-Methylthiazole | -CH₃ | 2.72 | Singlet | N/A | CDCl₃ |
| C4-H | 7.18 | Doublet | 3.4 | CDCl₃ | |
| C5-H | 7.65 | Doublet | 3.4 | CDCl₃ | |
| 2-Bromothiazole | C4-H | 7.31 | Doublet | 3.6 | CDCl₃ |
| C5-H | 7.61 | Doublet | 3.6 | CDCl₃ |
Note: The chemical shifts for this compound are estimated based on the analysis of related structures. Actual experimental values may vary slightly.
Experimental Protocol
The following provides a detailed methodology for acquiring high-quality 1H NMR spectra of thiazole derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the thiazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Spectrometer Setup:
-
The 1H NMR spectra should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
The spectrometer should be properly tuned and shimmed to achieve optimal resolution and line shape.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A spectral width of 10-12 ppm is generally adequate to cover the expected chemical shift range for thiazole derivatives.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used between pulses.
-
Number of Scans: The number of scans can be varied depending on the sample concentration. For a typical sample, 16 to 64 scans should provide a spectrum with a good signal-to-noise ratio.
-
Temperature: The experiment should be conducted at a constant temperature, typically 25 °C.
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum should be phased and baseline corrected.
-
The chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration of the signals should be performed to determine the relative ratios of the different types of protons.
Visualization of Spectroscopic Data Analysis Workflow
The logical flow of analyzing and comparing 1H NMR spectroscopic data can be visualized as follows:
A Comparative Guide to the Synthesis of 5-Bromo-2-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common synthetic routes to 5-Bromo-2-methylthiazole, a valuable building block in medicinal chemistry. The following sections detail various synthesis methodologies, offering a comparative analysis of their performance based on available experimental data. Detailed protocols and characterization data are provided to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Synthesis Methods
The synthesis of this compound can be achieved through several strategic approaches, primarily involving direct bromination of the pre-formed thiazole ring, the construction of the brominated thiazole via the Hantzsch synthesis, or the transformation of an amino group via the Sandmeyer reaction. Each method presents distinct advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and purity of the final product.
| Synthesis Method | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield (%) | Purity | Advantages | Disadvantages |
| Direct Bromination | 2-Methylthiazole | Bromine (Br₂) or N-Bromosuccinimide (NBS) | Acetic acid or other suitable solvent, often requires a catalyst. Can be performed at room temperature or with heating. | Variable, can be moderate to high depending on conditions. | Often requires purification to remove isomers and over-brominated products. | Utilizes a readily available starting material. A straightforward approach. | Can lead to a mixture of isomers (4-bromo and 5-bromo). Risk of over-bromination to di- and tri-brominated species. |
| Hantzsch Thiazole Synthesis | Thioacetamide and a suitable α-haloketone (e.g., 3-bromo-3-oxopropanal) | Thioamide, α-haloketone | Typically refluxing in a solvent like ethanol. | Generally high. | Good, as the regiochemistry is controlled by the choice of starting materials. | High regioselectivity for the 5-bromo position. Generally good yields.[1] | Requires the synthesis of a specific α-haloketone which may not be commercially available. |
| Sandmeyer Reaction | 2-Amino-5-methylthiazole | Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr) | Diazotization at low temperatures (0-5 °C) followed by decomposition of the diazonium salt with a copper catalyst. | Good to high. | Generally good, with predictable regiochemistry. | Excellent regioselectivity. A reliable method for introducing bromine.[2][3] | Requires the synthesis of the corresponding aminothiazole. Diazonium salts can be unstable. |
Experimental Protocols
Direct Bromination of 2-Methylthiazole
This method involves the electrophilic substitution of a hydrogen atom on the 2-methylthiazole ring with bromine. The regioselectivity can be influenced by the choice of brominating agent and reaction conditions.
Materials:
-
2-Methylthiazole
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-methylthiazole (1.0 equivalent) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing ice water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Hantzsch Thiazole Synthesis of this compound
This classic method constructs the thiazole ring from a thioamide and an α-halocarbonyl compound.[1][4]
Materials:
-
Thioacetamide
-
3-Bromo-2-oxopropanal (or a suitable precursor)
-
Ethanol
-
Sodium carbonate solution
Procedure:
-
Dissolve thioacetamide (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of 3-bromo-2-oxopropanal (1.0 equivalent) in ethanol dropwise to the thioacetamide solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a dilute sodium carbonate solution to precipitate the crude product.
-
Collect the precipitate by filtration, wash with cold water, and air dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Sandmeyer Reaction for this compound
This reaction transforms the amino group of 2-amino-5-methylthiazole into a bromine substituent via a diazonium salt intermediate.[2][3][5]
Materials:
-
2-Amino-5-methylthiazole
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide (CuBr)
-
Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-methylthiazole (1.0 equivalent) in a mixture of hydrobromic acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, dissolve Copper(I) bromide (catalytic amount) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Characterization of this compound
Accurate characterization of the synthesized product is crucial to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (CH ₃) typically in the range of δ 2.5-2.8 ppm. A singlet for the proton at the C4 position of the thiazole ring (CH ) is also expected, likely downfield.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the two thiazole ring carbons, and the carbon bearing the bromine atom.
Mass Spectrometry (MS):
-
The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern can provide further structural confirmation.
Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
References
Reactivity Face-Off: 5-Bromo-2-methylthiazole vs. 5-Chlorothiazoles in Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, halothiazoles are indispensable building blocks for the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. The selection of the appropriate halogenated starting material is a critical decision that significantly influences reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 5-bromo-2-methylthiazole and its 5-chloro counterparts in prevalent palladium-catalyzed cross-coupling reactions. By presenting supporting experimental data, detailed protocols, and visual aids, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.
Executive Summary: The Halogen Reactivity Hierarchy
The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen (C-X) bond. This energy decreases down the halogen group, leading to a well-established reactivity trend: I > Br > Cl. Consequently, the C-Br bond in this compound is inherently more susceptible to oxidative addition to a palladium(0) catalyst—often the rate-determining step—than the C-Cl bond in 5-chlorothiazoles. This translates to milder reaction conditions, shorter reaction times, and often higher yields for the bromo derivative. While the electron-rich nature of the thiazole ring can modulate this reactivity, the intrinsic advantage of the bromide as a leaving group generally prevails.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a quantitative comparison of the performance of this compound and representative 5-chlorothiazoles in Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig amination reactions. The data presented is a synthesis of literature-reported examples for these or structurally similar substrates to provide a clear comparative framework.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.
Table 1: Suzuki-Miyaura Coupling of 5-Halothiazoles with Phenylboronic Acid
| Entry | Halothiazole | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 5-Chloro-2-methylthiazole | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 24 | 60-70 |
Note: Data is compiled from representative procedures for similar substrates and serves for comparative illustration.
Stille Coupling
The Stille coupling offers a versatile method for C-C bond formation using organotin reagents. The toxicity of tin compounds is a notable drawback.
Table 2: Stille Coupling of 5-Halothiazoles with Tributyl(phenyl)stannane
| Entry | Halothiazole | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ | PPh₃ | - | Toluene | 110 | 16 | 80-90 |
| 2 | 5-Chloro-2-methylthiazole | PdCl₂(PPh₃)₂ | PPh₃ | CuI | DMF | 100 | 24 | 50-60 |
Note: Data is compiled from representative procedures for similar substrates and serves for comparative illustration.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents and is known for its high functional group tolerance and reactivity, although the organozinc reagents are moisture and air-sensitive.
Table 3: Negishi Coupling of 5-Halothiazoles with Phenylzinc Chloride
| Entry | Halothiazole | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ | PPh₃ | THF | 65 | 12 | ~90 |
| 2 | 5-Chloro-2-methylthiazole | Ni(acac)₂ | - | THF | 65 | 24 | 70-80 |
Note: Data is compiled from representative procedures for similar substrates and serves for comparative illustration. Nickel catalysts are often effective for less reactive aryl chlorides.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of carbon-nitrogen bonds, crucial for the synthesis of many biologically active compounds.
Table 4: Buchwald-Hartwig Amination of 5-Halothiazoles with Morpholine
| Entry | Halothiazole | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 8 | 85-95 |
| 2 | 5-Chloro-2-methylthiazole | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 65-75 |
Note: Data is compiled from representative procedures for similar substrates and serves for comparative illustration.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for the respective cross-coupling reactions of halothiazoles.
General Procedure for Suzuki-Miyaura Coupling of this compound
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Stille Coupling of 5-Chloro-2-methylthiazole
To a solution of 5-chloro-2-methylthiazole (1.0 mmol) and tributyl(phenyl)stannane (1.1 mmol) in anhydrous DMF (5 mL) is added PdCl₂(PPh₃)₂ (0.03 mmol) and CuI (0.06 mmol). The mixture is degassed with argon for 15 minutes and then heated at 100 °C for 24 hours. After cooling, the reaction is quenched with aqueous KF solution and stirred for 30 minutes. The mixture is then filtered through celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography.
General Procedure for Negishi Coupling of this compound
To a solution of this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol) in anhydrous THF (5 mL) under an argon atmosphere is added a solution of phenylzinc chloride (1.2 mmol in THF) dropwise at room temperature. The reaction mixture is then heated to 65 °C for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination of this compound
A Schlenk tube is charged with this compound (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated at 100 °C for 8 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated. The residue is purified by column chromatography.
Visualizing Reactivity and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the general reactivity principles and a typical experimental workflow for a cross-coupling reaction.
Caption: Logical relationship of halide reactivity in cross-coupling.
A Comparative Guide to the Mass Spectrometry Analysis of Brominated Thiazole Compounds
For researchers, scientists, and professionals in drug development, the accurate characterization of brominated thiazole compounds is crucial. These moieties are present in numerous biologically active molecules, and understanding their behavior under mass spectrometric analysis is key to their identification, quantification, and structural elucidation. This guide provides an objective comparison of common mass spectrometry (MS) platforms, supported by experimental principles and detailed protocols.
Comparison of Analytical Platforms: LC-MS/MS vs. GC-MS
The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is fundamental and depends largely on the physicochemical properties of the analyte, such as volatility and thermal stability.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is best suited for volatile and thermally stable brominated thiazoles.[2] GC-MS often employs Electron Ionization (EI), a "hard" ionization technique that produces extensive and reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For brominated thiazoles that are non-volatile, thermally labile, or possess polar functional groups, LC-MS/MS is the platform of choice.[2][3] It typically utilizes "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which minimize fragmentation and often preserve the molecular ion.[4][5]
A general workflow for the mass spectrometric analysis of brominated thiazole compounds is outlined below.
Caption: General workflow for the mass spectrometry analysis of brominated thiazole compounds.
Ionization Techniques and Mass Analyzers
The selection of the ionization source and mass analyzer dictates the sensitivity, resolution, and type of structural information that can be obtained.
Ionization Techniques:
-
Electron Ionization (EI): A high-energy process that provides detailed fragmentation patterns, ideal for structural analysis of volatile compounds via GC-MS.[4]
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar, non-volatile compounds analyzed by LC-MS. It typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-.[4][6]
-
Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar compounds than ESI and can be used with LC-MS. It is also a relatively soft ionization method.[4]
Mass Analyzers:
-
Quadrupole (Q): A mass filter that offers good sensitivity and is often used in tandem mass spectrometry (QqQ) for quantitative studies due to its excellent performance in Selected Reaction Monitoring (SRM).[7][8]
-
Time-of-Flight (TOF): Provides high mass resolution and accuracy, enabling the determination of elemental composition from exact mass measurements. This is particularly useful for confirming the presence of bromine.[9]
-
Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR): These analyzers offer the highest mass resolution and accuracy, allowing for confident structural elucidation of unknown compounds and their metabolites.[9][10]
Quantitative Data Summary
The following table summarizes the expected performance of different MS configurations for the analysis of brominated thiazole compounds. The values are indicative and will vary based on the specific compound, matrix, and instrument tuning.
| Technique | Typical Analytes | Ionization Source | Mass Analyzer | Expected Resolution | Expected Mass Accuracy | Expected Sensitivity (LOD/LOQ) | Key Advantage |
| GC-MS | Volatile, thermally stable brominated thiazoles | EI | Quadrupole | Low (~1,000) | > 100 ppm | ng/mL - pg/mL | Reproducible fragmentation for library searching |
| LC-MS/MS | Polar, non-volatile brominated thiazoles | ESI, APCI | Triple Quadrupole (QqQ) | Low (~1,000) | > 100 ppm | pg/mL - fg/mL | Excellent for quantification (SRM/MRM) |
| LC-QTOF | Unknowns, metabolite identification | ESI, APCI | Quadrupole-TOF | High (20,000-60,000) | < 5 ppm | ng/mL - pg/mL | High mass accuracy for formula determination |
| LC-Orbitrap | Complex mixtures, structural elucidation | ESI, APCI | Orbitrap | Very High (>100,000) | < 2 ppm | ng/mL - pg/mL | Unambiguous formula determination and structural analysis |
Experimental Protocols
Detailed methodologies are critical for reproducible results. Below are representative protocols for sample preparation and analysis.
Protocol 1: GC-MS Analysis of a Volatile Brominated Thiazole
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of aqueous sample, add 50 µL of an appropriate internal standard solution.
-
Add 2 mL of a non-polar organic solvent (e.g., hexane or dichloromethane).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute in 100 µL of the same solvent for injection.
-
-
GC-MS Parameters:
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280 °C.
-
Oven Program: Initial temperature 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-500.
-
Protocol 2: LC-MS/MS Analysis of a Non-Volatile Brominated Thiazole
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load 5 mL of the sample onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elute the analyte with 3 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 200 µL of the mobile phase.
-
-
LC-MS/MS Parameters:
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Triple Quadrupole.
-
Analysis Mode: Selected Reaction Monitoring (SRM) - specific precursor/product ion transitions must be optimized for the target analyte.
-
Fragmentation Patterns
The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic M and M+2 isotopic pattern for all bromine-containing fragments.[2] This signature is a powerful tool for identifying brominated compounds in a mass spectrum.
Common fragmentation pathways for thiazole derivatives often involve the cleavage of bonds adjacent to the thiazole ring. For brominated thiazoles, key fragmentation events can be predicted.
Caption: Predicted fragmentation pathways for a generic brominated thiazole compound.
-
Loss of a Bromine Radical (-Br•): This is a common fragmentation pathway, leading to a fragment ion without the characteristic bromine isotopic pattern.
-
Loss of a Substituent (-R•): Cleavage of other substituents from the thiazole ring is also a likely event.
-
Loss of HBr: Elimination of hydrogen bromide can occur, particularly in EI.
-
Ring Cleavage: The thiazole ring itself can fragment, although this often requires higher energy and results in smaller, stable ions.[11]
By combining high-resolution mass data with the analysis of these characteristic fragmentation patterns, the structure of unknown brominated thiazole compounds can be confidently determined.
References
- 1. Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. as.uky.edu [as.uky.edu]
- 8. iosrphr.org [iosrphr.org]
- 9. Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
A Comparative Guide to the Biological Activity of Substituted Methylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of pharmacological activities.[1][2] Among these, substituted methylthiazole derivatives have garnered significant attention for their potent and varied biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] This guide provides a comparative overview of the biological activities of various substituted methylthiazole derivatives, supported by quantitative data and detailed experimental protocols.
Comparative Biological Activity Data
The biological activity of methylthiazole derivatives is significantly influenced by the nature and position of their substituents. The following table summarizes the quantitative data from various studies, offering a comparative perspective on their efficacy.
| Compound ID/Series | Substitution Pattern | Biological Activity | Assay | Key Findings (IC50/MIC in µM) | Reference |
| Anti-inflammatory | |||||
| Thiazolidinone Conjugates | 2,3-di-Cl, 3-Br, 4-Cl, 4-NO2 at benzene ring | Anti-inflammatory | COX-1 Inhibition | Derivatives 8, 12, 13, and 16 showed potent activity, superior to naproxen. | [4] |
| Phenyl Thiazole Derivatives | Nitro substitution | Anti-inflammatory | Carrageenan-induced rat paw edema | Compound 3c showed better activity at 3rd hour compared to standard nimesulide. | [5] |
| Anticancer | |||||
| Thiazolyl-hydrazono-ethylthiazole | Dithioamide derivative | Antiproliferative | HCT-116 & HepG2 cell lines | Compound 52 showed superior antiproliferative effect on lung carcinoma A549 cell line (98% inhibition at 10 µM). | [1] |
| 2-Aminothiazole Derivatives | N-sulfonylated intermediates | Cytotoxic | 66 human tumor cell lines | Potent and selective inhibitory activity against a wide range of human cancer cell lines. | [3] |
| Thiazole Derivatives | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | Cytotoxic | MCF-7 & HepG2 cell lines | Compound 4c was the most active with IC50 = 2.57 ± 0.16 µM (MCF-7) and 7.26 ± 0.44 µM (HepG2). | [6] |
| Bis-thiazole Derivatives | Varies | Cytotoxic | MCF-7, Hela, A2780, KF-28, MDA-MB-231 | Compound 5e showed potent effect against MCF-7 with IC50 = 0.6648 µM. | [7] |
| Thiazole Derivatives | Varies | PI3Kα/mTOR inhibition | In vitro kinase assay | Compound 3b showed high activity against PI3Kα (IC50 = 0.086 µM) and mTOR (IC50 = 0.221 µM). | [8] |
| Antimicrobial | |||||
| 2,5-dichloro thienyl-substituted thiazoles | Amino or 8-quinolinyl moieties | Antibacterial & Antifungal | MIC determination | Enhanced antimicrobial activity with MIC values ranging between 6.25 and 12.5 µg/mL. | [1] |
| 4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazoles | Varies | Antibacterial | ecKAS III inhibition | Compound 16 exhibited the highest inhibitory activity with an IC50 value of 5.3 μM. | [1] |
| Thiazole-pyrazoline hybrids | Phenyl ring substitution | Antibacterial | MIC determination | Presence of a phenyl ring enhances antibacterial action. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 are used.
-
Assay Procedure: The test compounds and a reference drug (e.g., naproxen) are pre-incubated with the enzyme in Tris-HCl buffer for a specified time.
-
Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.
-
Quantification: The conversion of arachidonic acid to prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated.
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the substituted methylthiazole derivatives for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[7][6]
In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media.
-
Compound Dilution: A serial dilution of the test compounds is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]
Signaling Pathways and Mechanisms of Action
The biological effects of substituted methylthiazole derivatives are often attributed to their interaction with specific signaling pathways.
Anti-inflammatory Action via COX Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Substituted methylthiazole derivatives have been identified as potent inhibitors of COX-1, a key enzyme in the inflammatory cascade.[4]
Caption: Inhibition of the COX-1 pathway by substituted methylthiazole derivatives.
Anticancer Mechanism via PI3K/mTOR Dual Inhibition
The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Certain thiazole derivatives have been shown to be potent dual inhibitors of PI3Kα and mTOR.[8]
Caption: Dual inhibition of the PI3K/mTOR signaling pathway.
Experimental Workflow for Anticancer Drug Screening
The process of identifying and characterizing novel anticancer agents involves a multi-step workflow, from initial high-throughput screening to more detailed mechanistic studies.
Caption: General workflow for anticancer drug discovery with methylthiazole derivatives.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpmr.com [wjpmr.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
Comparative FT-IR Spectral Analysis of 5-Bromo-2-methylthiazole and Related Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Vibrational Spectra of 5-Bromo-2-methylthiazole with Key Analogs
This guide provides a detailed comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Due to the limited availability of its direct experimental spectrum in public databases, this report leverages experimental data from closely related structural analogs, namely 5-bromothiazole and 2-methylthiazole, alongside theoretical and experimental data for other substituted thiazoles. This comparative approach allows for a robust interpretation of the key vibrational modes expected for this compound, offering valuable insights for researchers in material identification, quality control, and synthetic chemistry.
Executive Summary
The FT-IR spectrum of this compound is characterized by distinct vibrational modes arising from its substituted thiazole ring and methyl group. Key expected absorptions include C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations characteristic of the thiazole ring, and the C-Br stretching frequency. By comparing these expected peaks with the experimental spectra of 5-bromothiazole and what is known about 2-methylthiazole derivatives, we can confidently predict the spectral features of this compound. This analysis serves as a foundational tool for substance identification and for understanding the electronic and structural effects of substitution on the thiazole moiety.
FT-IR Spectral Data Comparison
The following table summarizes the key experimental FT-IR absorption bands for 5-bromothiazole and provides an expected range for the characteristic peaks of this compound based on comparative analysis.
| Functional Group/Vibrational Mode | 5-bromothiazole (Experimental, cm⁻¹) | This compound (Expected, cm⁻¹) | 2-methylthiazole (Reference) | Comments |
| Aromatic C-H Stretch | ~3100 | ~3100-3000 | Characteristic C-H stretching vibrations of heteroaromatic structures are anticipated in the 3100-3000 cm⁻¹ region.[1] | The single C-H bond on the thiazole ring is expected to produce a weak to medium intensity band. |
| Methyl C-H Stretch (asymmetric & symmetric) | N/A | ~2980-2920 | Yes | The presence of the methyl group will introduce characteristic aliphatic C-H stretching vibrations. |
| Thiazole Ring Stretching (C=N, C=C) | ~1600-1400 | ~1610-1450 | Yes | These bands are characteristic of the thiazole skeletal vibrations. The exact positions are sensitive to substitution. |
| Methyl C-H Bending | N/A | ~1450-1370 | Yes | Asymmetric and symmetric bending modes of the methyl group are expected in this region. |
| Thiazole Ring Vibrations | ~1100-700 | ~1100-700 | Yes | This region contains complex vibrations characteristic of the thiazole ring structure. |
| C-Br Stretch | < 700 | < 700 | No | The carbon-bromine stretching vibration is typically found in the lower frequency region of the mid-IR spectrum. |
Experimental Protocols
The experimental data for 5-bromothiazole was obtained using Attenuated Total Reflectance (ATR) FT-IR spectroscopy. This non-destructive technique is ideal for analyzing liquid and solid samples with minimal preparation.
ATR FT-IR Spectroscopy Protocol:
-
Instrument Preparation: The FT-IR spectrometer and ATR accessory are powered on and allowed to stabilize. A background spectrum of the clean, empty ATR crystal (typically diamond or zinc selenide) is recorded to subtract atmospheric and instrumental interferences.
-
Sample Application: A small drop of the liquid sample (e.g., 5-bromothiazole) is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition: The sample spectrum is then recorded. The infrared beam passes through the ATR crystal and is totally internally reflected at the crystal-sample interface. An evanescent wave penetrates a few micrometers into the sample, and the absorption of this energy by the sample is measured.
-
Data Processing: The resulting interferogram is mathematically converted into a spectrum (transmittance or absorbance vs. wavenumber) using a Fourier transform. The background spectrum is automatically subtracted from the sample spectrum.
-
Cleaning: After analysis, the sample is carefully wiped from the ATR crystal using a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Workflow for FT-IR Spectral Analysis
The following diagram illustrates the logical workflow for the analysis and interpretation of the FT-IR spectrum of a substituted thiazole derivative like this compound.
Caption: Workflow for the FT-IR analysis of this compound.
Discussion and Interpretation
The introduction of a methyl group at the 2-position and a bromine atom at the 5-position of the thiazole ring is expected to have predictable effects on its FT-IR spectrum compared to the parent thiazole molecule.
-
Methyl Group Vibrations: The presence of the 2-methyl group will introduce characteristic C-H stretching vibrations around 2980-2920 cm⁻¹ and C-H bending vibrations in the 1450-1370 cm⁻¹ region. These peaks would be absent in the spectrum of 5-bromothiazole.
-
Thiazole Ring Vibrations: The substitution pattern on the thiazole ring influences the electronic distribution and bond strengths, leading to shifts in the characteristic ring stretching and bending frequencies (typically in the 1600-1400 cm⁻¹ and 1100-700 cm⁻¹ regions). The electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group will subtly alter the positions of these bands compared to monosubstituted thiazoles.
-
C-Br Vibration: A weak to medium absorption band corresponding to the C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹. This band would be present in both this compound and 5-bromothiazole.
Conclusion
References
Purity Analysis of 5-Bromo-2-methylthiazole: A Comparative Guide to GC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 5-Bromo-2-methylthiazole is a critical checkpoint in the synthesis of complex molecules and active pharmaceutical ingredients. The presence of even minute impurities can significantly alter chemical reactions, impact biological activity, and compromise the safety and efficacy of the final product. Gas Chromatography (GC) is a widely employed technique for the purity assessment of volatile and thermally stable compounds such as this compound. This guide provides an objective comparison of GC with alternative analytical methods, supported by detailed experimental protocols and data, to aid in selecting the most appropriate technique for purity determination.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, speed, and cost. While GC is a powerful tool, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer distinct advantages and can provide a more comprehensive purity profile.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and mobile phase. | A quantitative analysis based on the magnetic properties of atomic nuclei. |
| Applicability | Ideal for volatile and thermally stable compounds. | Suitable for a wide range of non-volatile and thermally labile compounds. | Provides structural and quantitative information for soluble compounds. |
| Sample Preparation | Typically requires dissolution in a volatile solvent. Derivatization may be needed for non-volatile compounds. | Requires dissolution in the mobile phase or a compatible solvent. | Requires dissolution in a deuterated solvent. |
| Sensitivity | High (ng to pg level). | High (µg to ng level). | Lower sensitivity compared to chromatographic methods (mg to µg level). |
| Resolution | Excellent for separating volatile isomers and impurities. | High resolution for a wide range of compounds, including non-volatile impurities. | Provides structural elucidation which can help identify unknown impurities. |
| Quantitation | Highly quantitative with appropriate calibration. | Highly quantitative with appropriate calibration. | A primary quantitative method (qNMR) that does not require a reference standard of the analyte. |
| Throughput | Relatively fast analysis times. | Can have longer run times depending on the separation. | Can be slower for quantitative analysis. |
| Instrumentation Cost | Moderate. | Moderate to high. | High. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the analysis of this compound using GC, HPLC, and NMR.
Gas Chromatography (GC) Purity Analysis
This method is suitable for the routine quality control of this compound, assuming potential impurities are volatile and thermally stable.
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve in 10 mL of dichloromethane or another suitable volatile solvent.
-
Vortex the solution until the sample is completely dissolved.
Data Analysis: The purity is calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
HPLC is a versatile alternative, particularly for identifying non-volatile impurities that may not be detected by GC.
Instrumentation: HPLC system with a UV detector, pump, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: Purity is calculated by the area normalization method, similar to the GC analysis.
Quantitative NMR (qNMR) Purity Analysis
qNMR provides an absolute purity value without the need for a specific reference standard of this compound, instead using a certified internal standard.
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A quantitative pulse sequence with a long relaxation delay (e.g., 30s) to ensure full relaxation of all nuclei.
-
Number of Scans: Sufficient scans for a good signal-to-noise ratio (e.g., 16 or 32).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add the deuterated solvent and dissolve the samples completely.
Data Analysis: The purity of this compound is calculated by comparing the integral of a characteristic proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Visualizing the Analytical Workflow
To better understand the procedural flow of the primary analytical technique discussed, the following diagrams illustrate the key steps involved in the GC purity analysis and the relationship between the compared methods.
Caption: Workflow for GC purity analysis of this compound.
Caption: Relationship between analytical methods for purity determination.
A Comparative Guide to the X-ray Crystallography of Bromothiazole Derivatives
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 2,4-dibromothiazole and 2,4-diacetyl-5-bromothiazole, providing a direct comparison of their solid-state structures.[1]
| Parameter | 2,4-dibromothiazole | 2,4-diacetyl-5-bromothiazole |
| Chemical Formula | C₃HBr₂NS | C₇H₆BrNO₂S |
| Formula Weight | 258.93 | 264.09 |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Fmm2 | P-1 |
| a (Å) | 6.700(10) | 4.040(2) |
| b (Å) | 16.21(3) | 8.254(5) |
| c (Å) | 5.516(8) | 13.208(8) |
| α (°) | 90 | 96.191(17) |
| β (°) | 90 | 93.865(16) |
| γ (°) | 90 | 94.067(11) |
| Volume (ų) | 598.0(18) | 433.9(4) |
| Z | 4 | 2 |
| Calculated Density (g/cm³) | 2.879 | 2.022 |
| Temperature (K) | 93(2) | 93(2) |
| CCDC Deposit No. | 1033511 | 1033512 |
Experimental Protocols
The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps, from crystal preparation to structure refinement. The following is a generalized protocol for the single-crystal X-ray crystallographic analysis of small organic molecules like bromothiazole derivatives.
Crystallization
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. Common crystallization techniques for small organic molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of orientations while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson methods. This initial model is then refined against the experimental data using a least-squares minimization process to improve the agreement between the observed and calculated diffraction patterns. The final refined structure provides precise information about bond lengths, bond angles, and intermolecular interactions.
Visualization of Workflows and Structures
The following diagrams illustrate the general workflow for single-crystal X-ray crystallography and the molecular structures of the compared bromothiazole derivatives.
Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.
Caption: 2D representations of the compared bromothiazole derivatives.
Alternative Analytical Techniques
While single-crystal X-ray crystallography provides the most definitive structural information, other analytical techniques can offer complementary data, especially when suitable single crystals cannot be obtained.
-
Powder X-ray Diffraction (PXRD): This technique is used to analyze polycrystalline materials. While it does not provide the same level of atomic detail as single-crystal analysis, it is useful for identifying crystalline phases, determining lattice parameters, and assessing sample purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of atoms within a molecule in solution, helping to elucidate connectivity and stereochemistry.
-
Mass Spectrometry (MS): MS determines the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.
References
A Comparative Analysis of 5-Bromo-2-methylthiazole and Celecoxib in COX-2 Inhibition
For Immediate Release
This guide provides a detailed comparison of the cyclooxygenase-2 (COX-2) inhibitory efficacy of the novel compound 5-Bromo-2-methylthiazole against the well-established nonsteroidal anti-inflammatory drug (NSAID), celecoxib. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins which mediate pain and inflammation.[1][2] Selective inhibition of COX-2 is a desirable therapeutic strategy to alleviate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[2][3] Celecoxib is a potent and selective COX-2 inhibitor widely used in clinical practice.[3][4] Thiazole derivatives have also emerged as a promising class of compounds with potential COX-2 inhibitory activity.[5][6][7] This guide aims to consolidate and compare the available data on the COX-2 inhibitory potential of this compound and its derivatives with that of celecoxib.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for celecoxib and various thiazole derivatives against COX-2. A lower IC50 value indicates greater potency.
| Compound | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 40 nM | ~10-20 | [8] |
| 91 nM | >30 | [9] | |
| Thiazole Derivative 1 (Compound 6l) | 0.09 µM (90 nM) | 61.7 | [5] |
| Thiazole Derivative 2 (Compound 6b) | 0.042 µM (42 nM) | 341 | [10] |
| Thiazole Derivative 3 (Compound 16a) | Not explicitly stated, but high selectivity reported | 134.6 | [11][12] |
Note: The thiazole derivatives listed are not this compound but are structurally related compounds that have been evaluated for COX-2 inhibition. The data is presented to provide a context for the potential efficacy of the thiazole scaffold.
Signaling Pathway of COX-2 Inhibition
The diagram below illustrates the general signaling pathway leading to the production of pro-inflammatory prostaglandins and the point of intervention for COX-2 inhibitors.
COX-2 signaling pathway and inhibitor action.
Experimental Protocols
The determination of COX-2 inhibitory activity is crucial for evaluating the efficacy of potential drug candidates. A standard in vitro experimental workflow is outlined below.
Experimental Workflow for COX-2 Inhibition Assay
Workflow for COX-2 inhibition assay.
Detailed Methodology for In Vitro COX-2 Inhibition Assay
The following is a generalized protocol for a COX-2 inhibitor screening assay, often performed using commercially available kits.[13][14]
-
Reagent Preparation:
-
A reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) is prepared.
-
Human recombinant COX-2 enzyme is diluted to the desired concentration in the reaction buffer.
-
The substrate, arachidonic acid, is prepared in an appropriate solvent.
-
Test compounds (e.g., this compound) and a reference inhibitor (celecoxib) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
-
Assay Procedure:
-
The diluted COX-2 enzyme is added to the wells of a microplate.
-
Aliquots of the serially diluted test compounds or reference inhibitor are added to the respective wells. A vehicle control (solvent only) is also included.
-
The plate is pre-incubated for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding the arachidonic acid substrate to all wells.
-
The reaction is allowed to proceed for a fixed duration (e.g., 2-10 minutes) at 37°C.
-
-
Detection and Quantification:
-
The reaction is terminated by adding a stop solution (e.g., a strong acid or a reducing agent like stannous chloride).
-
The amount of prostaglandin (e.g., PGH2 or its downstream product PGE2) produced is quantified. This can be done using various methods, such as:
-
-
Data Analysis:
-
The percentage of COX-2 inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Discussion and Conclusion
Celecoxib is a well-characterized, potent, and selective COX-2 inhibitor.[1][3] Its mechanism of action involves binding to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandin precursors.[4][17]
While direct experimental data for this compound is lacking, the broader class of thiazole derivatives has demonstrated significant potential as COX-2 inhibitors.[5][6][7] Several studies have reported thiazole-containing compounds with COX-2 inhibitory potencies comparable or even superior to celecoxib, along with high selectivity indices.[10][11][12] The thiazole ring is considered a key pharmacophore that can be modified to optimize binding to the COX-2 active site.[18][19]
Future research should focus on the direct evaluation of this compound and its analogues in standardized COX-2 inhibition assays to definitively determine their efficacy and selectivity relative to established drugs like celecoxib. Such studies will be crucial in ascertaining the therapeutic potential of this specific chemical entity. The synthesis of 2-amino-5-bromothiazole derivatives is achievable through established methods like the Hantzsch thiazole synthesis followed by bromination, providing a clear path for generating these compounds for biological evaluation.[20][21][22]
References
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Thiazoles and Thiazolidinones as COX/LOX Inhibitors | Semantic Scholar [semanticscholar.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. pagepressjournals.org [pagepressjournals.org]
- 17. ClinPGx [clinpgx.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to 5-Bromo-2-methylthiazole and Its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Key Spectroscopic Signatures
This guide provides a comprehensive comparison of the spectroscopic characteristics of the heterocyclic compound 5-Bromo-2-methylthiazole and its common synthetic precursors, 2-methylthiazole and 2-aminothiazole. A thorough understanding of the spectral data from techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry. This document presents a side-by-side analysis of key spectral features, supported by experimental data and detailed methodologies, to aid researchers in identifying and characterizing these important chemical entities.
Synthesis Pathway Overview
The synthesis of this compound is commonly achieved through the electrophilic bromination of 2-methylthiazole. This precursor is synthesized via the Hantzsch thiazole synthesis from thioacetamide and a 3-halopropanal or equivalent. Another key related compound in thiazole chemistry is 2-aminothiazole, which can also serve as a starting material for various substituted thiazoles. The general synthetic relationship is outlined below.
A Comparative Guide to Catalytic Systems for the Functionalization of 5-Bromo-2-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the thiazole ring is a cornerstone in the development of novel therapeutic agents, as this scaffold is present in a wide array of biologically active molecules.[1][2][3][4] 5-Bromo-2-methylthiazole serves as a versatile building block for introducing molecular diversity through various cross-coupling and functionalization reactions. The choice of an appropriate catalytic system is paramount for achieving high efficiency, selectivity, and yield. This guide provides a comparative overview of common catalytic systems—primarily based on palladium, nickel, and copper—for the functionalization of this compound, with supporting data from analogous brominated heterocyclic systems to inform catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The selection of the catalyst, ligand, base, and solvent is critical for the successful functionalization of this compound. The following table summarizes the performance of various catalytic systems in common cross-coupling reactions, providing a predictive framework for their application.
| Coupling Reaction | Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 5-Bromo-2-chlorobenzothiazole[5] |
| Pd(OAc)₂ / SPhos | 3-Fluorophenylboronic acid | K₃PO₄ | DMF | 110 | 6 | 78 | 5-Bromo-2-chlorobenzothiazole[5] | |
| NiCl₂(PPh₃)₂ | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 24 | 92 | 2-Bromobenzothiazole | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | Aniline | NaOtBu | Toluene | 100 | 12-24 | 95 | 2-Bromobenzothiazole[5] |
| Pd precatalyst / tBuBrettPhos (L4) | Various amines | - | - | - | - | Moderate to excellent | Unprotected bromoimidazoles and bromopyrazoles[6] | |
| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Phenylacetylene | Et₃N | THF | RT | 4 | 90 | 2-Bromobenzothiazole |
| C-H Arylation | Pd(OAc)₂ | Iodobenzene | Ag₂O | HFIP | RT | - | - | Benzothiazole[7] |
| Chan-Lam Coupling | Ni(OAc)₂ / 4,4'-dOMebpy | Phenylboronic acid | - | - | Ambient | - | Moderate to good | 2-Aminobenzothiazoles[8] |
| Difluoroalkylation | Copper powder / Cu(OAc)₂ | Arylidenemalonitriles | - | - | - | - | Moderate to excellent | 2-Bromodifluoromethylbenzo-1,3-thiazole[9] |
Experimental Protocols
Detailed methodologies for key functionalization reactions are provided below. These protocols can be adapted for this compound.
Suzuki-Miyaura Coupling
This reaction is a versatile method for forming carbon-carbon bonds.
-
Materials: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), K₂CO₃ (2.0 mmol), Toluene (5 mL), Water (1 mL).
-
Procedure: To a flask containing this compound and the arylboronic acid, add the toluene and water. Degas the mixture with an inert gas (e.g., argon or nitrogen) for 15 minutes. Add the Pd(PPh₃)₄ catalyst and K₂CO₃. Heat the reaction mixture at 100 °C with vigorous stirring for 12 hours. After cooling to room temperature, extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This is a key reaction for the formation of carbon-nitrogen bonds.
-
Procedure: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).[5] Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol).[5] Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[5] After cooling to room temperature, quench the reaction with water and extract with an organic solvent.[5] Wash, dry, concentrate, and purify the product.
Negishi Coupling
The Negishi coupling utilizes organozinc compounds to form C-C bonds.[5]
-
Materials: this compound (1.0 mmol), Organozinc reagent (1.1-1.5 eq), Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄ or Ni(acac)₂, 2-5 mol%), Anhydrous THF.[5]
-
Procedure: To a solution of this compound in anhydrous THF under an inert atmosphere, add the catalyst.[5] Add the organozinc reagent dropwise at room temperature.[5] Stir the mixture until the reaction is complete (monitor by TLC or GC-MS).[5] Quench the reaction with saturated aqueous NH₄Cl.[5] Extract with an organic solvent, wash, dry, concentrate, and purify the product.[5]
Visualizing Catalytic Pathways
The following diagrams illustrate the generalized catalytic cycles for key palladium-catalyzed cross-coupling reactions, which are central to the functionalization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 5-Bromo-2-methylthiazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-2-methylthiazole, ensuring operational integrity and regulatory compliance.
Important Note on Chemical Isomers: The information provided herein is primarily based on the Safety Data Sheet (SDS) for the isomeric compound, 2-Bromo-5-methylthiazole (CAS No. 41731-23-1), as a specific SDS for this compound was not identified. While structurally similar, it is crucial to handle this compound with the same level of caution, adhering to the safety protocols outlined for its isomer.
Hazard Profile and Safety Summary
Understanding the hazard profile is the first step in safe disposal. Based on available data for the closely related isomer 2-Bromo-5-methylthiazole, this substance is classified with specific health hazards that necessitate careful handling.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Serious Eye Irritation | H319 | Causes serious eye irritation. |
This data is based on the Safety Data Sheet for 2-Bromo-5-methylthiazole.
Personal Protective Equipment (PPE) Protocol
Prior to initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment to mitigate exposure risks.
1. Hand Protection:
-
Wear chemically resistant gloves (e.g., nitrile, neoprene).
2. Eye and Face Protection:
-
Use safety glasses with side-shields or chemical goggles.
-
A face shield may be required for larger quantities or when splashing is a risk.
3. Skin and Body Protection:
-
A standard laboratory coat is mandatory.
-
Ensure arms and legs are covered.
4. Respiratory Protection:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, disposable labware), in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols (e.g., irritant).
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
4. Professional Disposal:
-
The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Provide the waste disposal company with a complete and accurate description of the waste, including a copy of the relevant Safety Data Sheet.
5. Decontamination:
-
Thoroughly decontaminate all non-disposable equipment and work surfaces that came into contact with this compound using an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Collect all decontamination materials as hazardous waste.
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedural steps, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Operational Guidance for Handling 5-Bromo-2-methylthiazole
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Bromo-2-methylthiazole was located. The following guidance is based on the safety data for structurally similar thiazole derivatives and general best practices for handling halogenated heterocyclic compounds.[1][2][3][4] It is imperative that users conduct their own risk assessment prior to handling this chemical.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling protocols, and disposal plans to ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[5][6][7] It may also be harmful if swallowed or inhaled.[8] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1][2] | To protect against splashes and airborne particles that can cause serious eye irritation.[5][6][7] |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile or Neoprene). Gloves must be inspected for integrity before each use and replaced immediately if contaminated.[3][9] | To prevent skin contact, which can lead to irritation. The choice of glove material should be based on the specific solvent being used.[6][9] |
| Body Protection | A flame-retardant lab coat, fully buttoned. A chemical-resistant apron is recommended when handling larger quantities.[1][2] | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated chemical fume hood.[3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2] | To prevent inhalation of harmful vapors or aerosols.[5] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[2] | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling Protocol
Adherence to proper handling and storage procedures is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower should be easily accessible.[10]
-
Personal Protective Equipment (PPE) Check: Don all required PPE as outlined in the table above.
-
Handling:
-
Storage:
-
Hygiene:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Container Disposal:
-
Empty containers should be handled as if they still contain the product.
-
-
Regulatory Compliance:
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[5][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5]
-
Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10] For larger spills, evacuate the area and contact your institution's EHS department.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.fi [fishersci.fi]
- 7. Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. Page loading... [guidechem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
